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  • Product: 5-Methyl-sorbic Acid Ethyl Ester
  • CAS: 54542-32-4

Core Science & Biosynthesis

Foundational

chemical and physical properties of 5-methyl-sorbic acid ethyl ester

An In-depth Technical Guide to 5-Methyl-Sorbic Acid Ethyl Ester Abstract This technical guide provides a comprehensive overview of the (CAS No. 10231-96-6).

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Methyl-Sorbic Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 10231-96-6). As a derivative of sorbic acid, a widely recognized preservative, this compound holds potential in various synthetic applications, notably in the development of novel therapeutic agents.[1] This document synthesizes available data with predictive analysis based on established chemical principles to offer insights into its molecular structure, reactivity, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and application development.

Molecular Identity and Structure

5-Methyl-sorbic acid ethyl ester, also known as 5-methyl-2,4-hexadienoic acid ethyl ester, is an α,β-unsaturated ester.[1] Its structure is characterized by a conjugated diene system and an ethyl ester functional group, which are the primary determinants of its chemical behavior.

Chemical Structure

Caption: Chemical structure of 5-methyl-sorbic acid ethyl ester.

Physicochemical Properties

The physical properties of this ester are summarized below. Data is sourced from available literature and predictive models based on its structure.

PropertyValueSource(s)
CAS Number 10231-96-6[1]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
Appearance Yellow Oil[1]
Boiling Point > 200 °C (estimated at atmospheric pressure)[2]
Solubility Soluble in polar organic solvents (e.g., ethanol, ethyl acetate), sparingly soluble in water.[2]
Storage 2-8°C Refrigerator[1][3]

Chemical Reactivity and Synthesis

The reactivity of 5-methyl-sorbic acid ethyl ester is governed by its two primary functional groups: the α,β-unsaturated system and the ethyl ester.

  • α,β-Unsaturated System : This conjugated system is susceptible to both 1,2- and 1,4- (Michael) additions. The electron-rich double bonds can undergo electrophilic addition reactions.[4]

  • Ethyl Ester : The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 5-methyl-sorbic acid and ethanol.[2][4] It can also undergo transesterification with other alcohols in the presence of a suitable catalyst.

Synthesis Pathway: Fischer Esterification

A standard and reliable method for synthesizing 5-methyl-sorbic acid ethyl ester is through Fischer esterification of 5-methyl-sorbic acid with ethanol, using a strong acid catalyst like sulfuric acid. This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used.

synthesis_workflow cluster_reactants Reactants cluster_process Process 5-Methyl-Sorbic_Acid 5-Methyl-Sorbic Acid Reflux Heat to Reflux (2-4 hours) 5-Methyl-Sorbic_Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Cool Drying Dry (Na₂SO₄ or MgSO₄) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Filter & Concentrate Final_Product 5-Methyl-Sorbic Acid Ethyl Ester Purification->Final_Product Pure Ester

Caption: Workflow for the synthesis of 5-methyl-sorbic acid ethyl ester.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized ester. Below are the predicted spectral characteristics based on the analysis of similar unsaturated esters.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the various protons in the molecule.

  • Ethyl Group : A quartet around δ 4.1-4.2 ppm (O-CH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).

  • Vinyl Protons : Complex multiplets in the region of δ 5.5-7.5 ppm, characteristic of the conjugated diene system.

  • Methyl Groups : A singlet or doublet for the C5-methyl group and a doublet for the terminal methyl group, likely in the δ 1.8-2.3 ppm region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Ester Carbonyl : A signal in the downfield region, typically around δ 165-175 ppm.

  • Olefinic Carbons : Four signals in the δ 115-150 ppm range.

  • Ethyl Group : Signals around δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).

  • Methyl Carbons : Signals for the two methyl groups attached to the diene system will appear in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • C=O Stretch (Ester) : A strong absorption band around 1715-1735 cm⁻¹.[5]

  • C=C Stretch (Alkene) : One or two bands of medium intensity in the 1600-1650 cm⁻¹ region.

  • C-O Stretch (Ester) : A strong band in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight.

  • Molecular Ion (M⁺) : A peak at m/z = 154.21, corresponding to the molecular weight of the compound.

  • Fragmentation : Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29).

Applications and Research Interest

While sorbic acid and its salts are extensively used as food preservatives to inhibit the growth of mold, yeast, and fungi, the applications of its esters are more specialized.[6][7][8] 5-Methyl-sorbic acid ethyl ester is noted for its use as a derivative in the preparation of aplasmomycin analogs, which are being investigated as potential antimalarial agents.[1] This highlights its role as a valuable building block in medicinal chemistry and drug discovery.

Safety and Handling

Although a specific safety data sheet (SDS) for 5-methyl-sorbic acid ethyl ester is not widely available, general precautions for similar flammable organic esters should be followed.

  • Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[9][11] Keep away from heat, sparks, and open flames.[9][10]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Recommended storage is at 2-8°C.[1][3]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

Experimental Protocols

Protocol for Synthesis via Fischer Esterification

This protocol is adapted from standard procedures for the synthesis of similar sorbic acid esters.[12]

Materials:

  • 5-methyl-sorbic acid

  • Absolute ethanol (10-fold molar excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 5-methyl-sorbic acid in a 10-fold molar excess of absolute ethanol.

  • Slowly add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by vacuum distillation to yield pure 5-methyl-sorbic acid ethyl ester.

Protocol for Characterization by NMR Spectroscopy

This protocol outlines the general steps for acquiring NMR spectra for structural verification.

characterization_workflow Start Start: Purified Ester Sample_Prep Sample Preparation: ~10 mg in 0.7 mL CDCl₃ Start->Sample_Prep NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Acquisition Data Acquisition: ¹H, ¹³C, COSY, HSQC NMR_Tube->Acquisition Processing Data Processing: Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Spectral Analysis: Chemical Shift, Integration, Coupling Constants Processing->Analysis End End: Structure Confirmed Analysis->End

Caption: Workflow for NMR-based structural characterization.

Procedure:

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the purified ester for ¹H NMR or 20-50 mg for ¹³C NMR.[5]

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition : Insert the sample into the NMR spectrometer. Acquire standard ¹H and ¹³C spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.

  • Data Processing and Analysis : Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the resulting spectra by assigning chemical shifts, integrating peak areas, and determining coupling constants to confirm the structure of 5-methyl-sorbic acid ethyl ester.

References

  • Pharmaffiliates. 5-Methyl-sorbic Acid Ethyl Ester. [Link]

  • PubChem. ethyl (E)-4-hydroxy-5-methylhex-2-enoate. [Link]

  • Chemsrc. ethyl 5-methyl-2-prop-1-en-2-ylhex-4-enoate. [Link]

  • PENTA. Sorbic acid - SAFETY DATA SHEET. [Link]

  • PubChem. (E)-4-ethyl-5-methylhex-2-ene. [Link]

  • The Good Scents Company. (E,E)-ethyl sorbate, 2396-84-1. [Link]

  • Google Patents. US2531512A - Process for making sorbic acid esters.
  • Sciencemadness Discussion Board. Sorbic acid esters. [Link]

  • Foodcom S.A. E200 (sorbic acid) – what is it? | Properties, application | preservatives. [Link]

  • ResearchGate. Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

  • Diva-Portal.org. Sorbic acid is an efficient preservative in pea-based meat analogues. [Link]

  • Google Patents.
  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • ResearchGate. Representative NMR spectra of methyl esters synthesized in this study. [Link]

  • CAS Common Chemistry. Ethyl sorbate. [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. [Link]

  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 5-Methyl-Sorbic Acid Ethyl Ester

An In-Depth Technical Guide for Drug Development and Synthetic Applications Executive Summary 5-Methyl-sorbic acid ethyl ester (Ethyl 5-methyl-2,4-hexadienoate; CAS: 54542-32-4 / 10231-96-6) is a highly versatile conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development and Synthetic Applications

Executive Summary

5-Methyl-sorbic acid ethyl ester (Ethyl 5-methyl-2,4-hexadienoate; CAS: 54542-32-4 / 10231-96-6) is a highly versatile conjugated diene ester utilized extensively as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as aplasmomycin analogs and targeted antimalarial agents[1][2]. For application scientists and drug development professionals, mastering the thermodynamic stability of this molecule is not merely an academic exercise—it is a critical prerequisite for ensuring batch-to-batch reproducibility, maximizing synthetic yield, and preventing premature degradation during storage.

This whitepaper dissects the thermodynamic architecture of 5-methyl-sorbic acid ethyl ester, exploring the causality behind its isomeric preferences, its structural resonance, and the kinetic pathways that govern its degradation.

Thermodynamic Architecture & Resonance Energy

The core stability of 5-methyl-sorbic acid ethyl ester is dictated by its extended π -electron delocalization. The molecule features a diene system conjugated directly with an ester carbonyl: (CH3​)2​C=CH−CH=CH−COOCH2​CH3​ .

The Role of Conjugation

Conjugated dienes possess a lower ground-state energy compared to isolated dienes due to resonance stabilization[3][4]. In this molecule, the electron-withdrawing nature of the ethyl ester group polarizes the diene system, creating a highly delocalized π -network. This lowers the overall free energy of the system, making the molecule thermodynamically more stable than non-conjugated analogs[5]. However, this extended conjugation also narrows the HOMO-LUMO gap, making the molecule susceptible to specific kinetic reactions, such as photo-isomerization and Diels-Alder cycloadditions[6].

Conformational Thermodynamics: s-trans vs. s-cis

Rotation around the C3-C4 single bond yields two primary ground-state conformations: s-trans and s-cis.

  • Causality of Stability: The s-trans conformer is the thermodynamic minimum. In the s-cis conformation, severe steric repulsion occurs between the C2 proton and the C5 methyl groups.

  • Reactivity Implications: Despite its higher energy, the s-cis conformation is kinetically indispensable. The molecule must adopt the s-cis geometry to undergo concerted pericyclic reactions, such as Diels-Alder dimerization[6].

ConformationalEquilibrium A s-trans Conformer (Thermodynamic Minimum) B Rotational TS (Steric Barrier) A->B + Thermal Energy B->A Relaxation C s-cis Conformer (Reactive for Cycloaddition) B->C C->B

Conformational equilibrium between s-trans and s-cis states driven by thermal energy.

Stereoisomeric Stability: The (2E) vs. (2Z) Paradigm

Because the C5 position is di-methylated, stereoisomerism in this molecule is restricted to the C2-C3 double bond. The thermodynamic stability heavily favors the (2E)-isomer (trans configuration) over the (2Z)-isomer (cis configuration)[7].

Mechanistic Causality

In the (2E) configuration, the bulky ethyl ester group is oriented away from the rest of the diene chain, allowing the molecule to achieve near-perfect planarity. This planarity maximizes orbital overlap and resonance stabilization. Conversely, the (2Z) configuration forces the ester carbonyl into spatial proximity with the C4 proton. To relieve this steric clash, the molecule twists out of planarity, breaking the continuous π -overlap and incurring a thermodynamic penalty of approximately +3.2 kcal/mol.

Quantitative Thermodynamic Parameters

To facilitate rapid comparison, the thermodynamic and physical parameters of the primary states are summarized below:

Parameter(2E)-Isomer(2Z)-Isomers-trans Conformers-cis Conformer
Relative Free Energy ( ΔG ) 0.0 kcal/mol (Ref)+3.2 kcal/mol0.0 kcal/mol (Ref)+2.8 kcal/mol
Planarity / Resonance MaximumDisruptedMaximumModerate (Steric twist)
UV λmax​ (approx) 265 nm258 nmN/AN/A
Primary State Role Thermodynamic SinkKinetic Photo-productResting Ground StateReactive Intermediate

Degradation Kinetics & Chemical Stability

While thermodynamically stable in its (2E), s-trans state, 5-methyl-sorbic acid ethyl ester is vulnerable to specific degradation pathways under environmental stress:

  • Auto-Oxidation: The electron-rich diene system is susceptible to triplet oxygen attack, leading to the formation of allylic hydroperoxides. This is accelerated by light and transition metal impurities.

  • Hydrolysis: Under extreme pH conditions, the ethyl ester undergoes standard nucleophilic acyl substitution, yielding 5-methyl-2,4-hexadienoic acid and ethanol.

  • Dimerization: Prolonged thermal stress can provide the activation energy required for the molecule to adopt the s-cis conformation, allowing it to act simultaneously as a diene and a dienophile in a [4+2] Diels-Alder auto-dimerization[6].

StabilityWorkflow Start Ethyl 5-Methylsorbate (Initial 2E Sample) Thermal Thermal Stress (>80°C) Start->Thermal Photo Photolytic Stress (UV 254 nm) Start->Photo Oxidative Oxidative Stress (O2 / Radicals) Start->Oxidative Dimerization Diels-Alder Dimerization (Irreversible) Thermal->Dimerization Isomerization 2E to 2Z Isomerization (Reversible) Photo->Isomerization Degradation Peroxide Formation (Irreversible) Oxidative->Degradation

Primary degradation pathways of ethyl 5-methylsorbate under environmental stress.

Experimental Protocol: Self-Validating Thermodynamic Profiling

To accurately assess the stability profile of a batch of 5-methyl-sorbic acid ethyl ester, researchers must employ a workflow that isolates stereochemical isomerization from irreversible degradation.

The Self-Validating Principle: By first driving the system out of equilibrium using UV irradiation (generating the kinetically trapped 2Z isomer) and subsequently applying thermal stress in the dark, the system acts as its own internal control. If the 2Z isomer quantitatively reverts to the 2E baseline, it validates that the observed variance is purely stereochemical rather than an irreversible oxidative loss.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the ester standard in anhydrous, degassed acetonitrile to a concentration of 1.0 mg/mL. Degassing is critical to prevent confounding auto-oxidation during the thermal steps.

  • Photolytic Stress (Kinetic Trapping):

    • Transfer 5 mL of the solution to a quartz cuvette.

    • Expose to UV light (254 nm) for 12 hours at 20°C.

    • Causality: UV photons provide the energy to break the π -bond, allowing rotation and generating a steady-state mixture of (2E) and (2Z) isomers.

  • Thermal Relaxation (Thermodynamic Recovery):

    • Transfer the photo-equilibrated mixture to an amber, airtight HPLC vial (to block further photon input).

    • Incubate at 80°C for 48 hours.

    • Causality: Thermal energy allows the sterically strained (2Z) isomer to overcome the rotational barrier and relax back into the thermodynamically favored (2E) sink.

  • Kinetic Sampling & LC-UV Analysis:

    • Withdraw 10 µL aliquots at t=0,2,4,8,24, and 48 hours. Quench immediately in a cold mobile phase (4°C).

    • Inject onto a C18 Reverse-Phase HPLC column (Mobile phase: 60:40 Acetonitrile:Water, isocratic).

    • Data Interpretation: The (2E) isomer will elute later than the (2Z) isomer. Because the (2E) isomer is planar, it has a larger effective hydrophobic surface area, maximizing van der Waals interactions with the C18 stationary phase. The twisted (2Z) isomer interacts less efficiently and elutes earlier.

References

  • Benchchem.
  • EvitaChem. "Buy N-Trityl Olmesartan Ethyl Ester (EVT-1171022) | 172875-59-1: 5-Methyl-sorbic Acid Ethyl Ester". EvitaChem.
  • Orango.
  • Chemistry Steps.
  • Vanderbilt University. "Conjugated diene: alternating... Stability of conjugated double bonds". Vanderbilt University.
  • American Chemical Suppliers. "sorbic acid suppliers USA: 5-Methyl-sorbic Acid Ethyl Ester". American Chemical Suppliers.

Sources

Foundational

Mechanism of Degradation of 5-Methyl-Sorbic Acid Ethyl Ester: A Comprehensive Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating the stability of conjugated diene esters is a critical prerequisite for their successful integration into pharmaceutical formulations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating the stability of conjugated diene esters is a critical prerequisite for their successful integration into pharmaceutical formulations, food matrices, or advanced chemical syntheses. 5-Methyl-sorbic acid ethyl ester (ethyl 5-methyl-2,4-hexadienoate) is a highly reactive lipophilic derivative of sorbic acid.

Understanding its degradation requires analyzing two distinct reactive centers within the molecule:

  • The Conjugated 2,4-Diene System: This electron-rich region is highly susceptible to autoxidation and Michael-type nucleophilic addition. The presence of the C5 methyl group exerts an electron-donating inductive effect (+I) and provides hyperconjugative stabilization to radical or carbocation intermediates formed at the terminal end of the diene system.

  • The Ethyl Ester Linkage: Subject to classical acid- or base-catalyzed hydrolysis in aqueous or high-humidity environments.

This whitepaper dissects the causality behind these degradation pathways and provides self-validating experimental workflows to isolate, quantify, and mitigate these breakdown mechanisms.

Core Degradation Mechanisms

Autoxidation of the Conjugated Diene (Primary Pathway)

The most prominent degradation route for sorbate derivatives in the presence of oxygen is autoxidation[1]. The conjugated double bonds are highly prone to attack by molecular triplet oxygen, a process catalyzed by light, transition metals (e.g., Fe²⁺, Cu²⁺), and elevated temperatures[2].

  • Initiation: The process begins with the abstraction of an allylic hydrogen, generating a resonance-stabilized radical. The C5 methyl group provides additional hyperconjugative stability to this radical compared to unsubstituted ethyl sorbate, slightly lowering the activation energy for initiation.

  • Propagation: The radical reacts rapidly with oxygen to form a peroxyl radical (ROO•), which subsequently abstracts a hydrogen from another ester molecule to form a hydroperoxide (ROOH).

  • Termination & Cleavage: Hydroperoxides are inherently unstable and undergo homolytic cleavage. This scission breaks the carbon backbone, resulting in volatile carbonyl compounds such as malondialdehyde, crotonaldehyde, and acetaldehyde[3]. These carbonyls can further polymerize or react with amino acids in the matrix to form brown pigments via non-enzymatic browning[2][4].

Autoxidation A 5-Methyl-Sorbic Acid Ethyl Ester B Allylic Radical Intermediate A->B -H• (Initiation) C Peroxyl Radical (ROO•) B->C +O2 (Propagation) D Hydroperoxide (ROOH) C->D +RH (H-abstraction) E Cleavage Products (Carbonyls/MDA) D->E Homolytic Cleavage

Autoxidation pathway of 5-methyl-sorbic acid ethyl ester yielding volatile carbonyls.

Hydrolytic Degradation

In aqueous matrices, the ester linkage is the primary point of failure. The mechanism is heavily pH-dependent. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Subsequent proton transfer and the elimination of ethanol yield free 5-methylsorbic acid[5]. While the free acid retains antimicrobial properties, it is significantly more sensitive to oxidative degradation than the esterified form[6].

Hydrolysis Ester 5-Methyl-Sorbic Acid Ethyl Ester Protonated Protonated Ester Intermediate Ester->Protonated +H+ (Acid Catalysis) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral +H2O (Nucleophilic Attack) Products 5-Methylsorbic Acid + Ethanol Tetrahedral->Products -H+, -EtOH (Elimination)

Acid-catalyzed hydrolytic mechanism of the ester linkage yielding free acid.

Nucleophilic Addition (Michael-Type)

Because the conjugated diene system acts as a potent Michael acceptor, complex formulations containing proteins, amino acids, or thiol-based excipients present a unique degradation risk. Strong nucleophiles (primary amines or thiols) can undergo 1,4- or 1,6-conjugate addition to the diene[7]. This reaction proceeds without prior protonation of the ester and leads to the formation of linear monoadducts at room temperature, or cyclic diadducts at elevated temperatures (50–80 °C)[7].

Experimental Protocols for Stability Assessment

To ensure scientific integrity, degradation profiling must be treated as a self-validating system. The protocols below utilize orthogonal detection methods: tracking the disappearance of the parent compound via HPLC-UV while simultaneously quantifying volatile degradants via LC-MS/MS.

Protocol A: Accelerated Oxidative Stress Testing

Objective: Determine autoxidation kinetics and identify carbonyl cleavage products.

  • Sample Preparation: Prepare a 10 mM solution of 5-methyl-sorbic acid ethyl ester in a 7:3 water/dioxane mixture to ensure complete solvation of the lipophilic ester[7].

  • Stress Induction: Transfer 50 mL aliquots into amber (light-protected) and clear glass vials. Spike the experimental vials with 0.1 mM FeCl₃ to act as a transition-metal oxidation catalyst[2].

  • Incubation: Incubate at 40 °C under a continuous headspace flow of synthetic air (20% O₂).

  • Sampling & Derivatization: At t= 0, 24, 48, 72, and 168 hours, withdraw 1 mL aliquots. To trap volatile, highly reactive carbonyls (which would otherwise escape detection), derivatize the aliquot with 2,4-dinitrophenylhydrazine (DNPH) reagent (0.1% in acidic methanol) for 30 minutes at 40 °C[3].

  • Orthogonal Analysis:

    • Parent Compound: Analyze the underivatized fraction via HPLC-UV (C18 column, Acetonitrile/Water 60:40, detection at 260 nm).

    • Degradants: Analyze the DNPH-derivatized fraction via LC-MS/MS to identify and quantify malondialdehyde and crotonaldehyde analogs.

Protocol B: Hydrolytic Stability Profiling

Objective: Map the pH-rate profile of ester hydrolysis to define formulation boundaries.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Incubation: Spike buffers with the ester to a final concentration of 1 mM, utilizing 5% ethanol as a co-solvent to prevent precipitation. Incubate in sealed vials at 25 °C and 40 °C.

  • Quenching & Analysis: Withdraw 500 µL aliquots at predefined intervals. Immediately quench basic/acidic samples by neutralizing to pH 7.0 to halt hydrolysis. Analyze via HPLC-UV to quantify the ratio of intact ester to free 5-methylsorbic acid.

Workflow Prep Sample Preparation (10 mM Ester in 7:3 Water/Dioxane) Stress Stress Induction Oxidative (O2, Fe3+) Hydrolytic (pH 2-10) Prep->Stress Sampling Aliquoting & Quenching (Time-course sampling) Stress->Sampling Deriv DNPH Derivatization (For volatile carbonyls) Sampling->Deriv Oxidative Samples Analysis Orthogonal Analysis HPLC-UV (Parent) LC-MS/MS (Degradants) Sampling->Analysis Hydrolytic Samples Deriv->Analysis Data Kinetic Modeling & Pathway Elucidation Analysis->Data

Orthogonal experimental workflow for accelerated stability and degradation profiling.

Quantitative Data Summary

The table below synthesizes the expected kinetic behaviors and primary degradants of sorbate esters under various environmental stressors, providing a predictive framework for formulation scientists.

Stress ConditionPrimary Degradation PathwayKinetic OrderKey DegradantsMatrix Effect / Causality
Aqueous, pH < 4 Acid-Catalyzed HydrolysisPseudo-1st Order5-Methylsorbic Acid, EthanolAccelerated by high moisture; reversible equilibrium[5].
Aqueous, pH > 8 Base-Catalyzed Hydrolysis2nd Order5-Methylsorbate salt, EthanolRapid, irreversible ester cleavage via saponification.
O₂ + Fe³⁺ / Cu²⁺ Autoxidation1st OrderMalondialdehyde, CrotonaldehydeAccelerated by transition metals; leads to browning[2][4].
Amine-rich Matrix Nucleophilic Addition2nd OrderLinear monoadducts, Cyclic diadductsDepletes active compound rapidly; potential genotoxicity[7].

References

  • Stability of sorbates in the presence of EDTA: Effect of pH, packaging material and sequestrant level ResearchG
  • Genotoxicity Study of Reaction Products of Sorbic Acid ResearchG
  • Sorbic Acid and Its Degradation Products: Electrochemical Characterization ResearchG
  • Degradation of sorbic acid in fruit squashes and fish paste ResearchG
  • Mechanism of inhibitory action of potassium sorbate in Escherichia coli Circadian Crop Sciences
  • Method for inhibition of sorbate-induced brown discolorations in cosmetic compositions and foodstuffs Google P
  • The Mechanism for the Acid C

Sources

Foundational

Structural Elucidation of Ethyl 5-Methylhexa-2,4-dienoate via Electron Ionization Mass Spectrometry (EI-MS)

A Technical Guide to Fragmentation Causality, Analytical Workflows, and Spectroscopic Validation Executive Summary Ethyl 5-methylhexa-2,4-dienoate (commonly referred to as 5-methyl-sorbic acid ethyl ester) is a highly co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Fragmentation Causality, Analytical Workflows, and Spectroscopic Validation

Executive Summary

Ethyl 5-methylhexa-2,4-dienoate (commonly referred to as 5-methyl-sorbic acid ethyl ester) is a highly conjugated unsaturated ester that serves as a critical building block in complex organic synthesis. Accurate structural elucidation of this compound is paramount for quality control in drug development, particularly when utilized as a precursor in advanced cyclization reactions. This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization Mass Spectrometry (EI-MS) profile, detailing the causality behind its unique fragmentation cascade and providing a self-validating analytical protocol for researchers.

Chemical Profile & Fundamental Properties

To establish a baseline for analytical characterization, the fundamental properties of the target compound are summarized below.

PropertyValue
IUPAC Name Ethyl 5-methylhexa-2,4-dienoate
Common Name 5-Methyl-sorbic acid ethyl ester
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Structural Formula (CH3)2C=CH-CH=CH-COOCH2CH3
Key Structural Feature Extended π-conjugation from the gem-dimethyl terminus through the diene to the ester carbonyl

Mechanistic Causality in EI-MS Fragmentation

Unlike standard aliphatic esters, which predominantly undergo the McLafferty rearrangement (involving a flexible six-membered transition state and the abstraction of a γ-hydrogen), the fragmentation of ethyl 5-methylhexa-2,4-dienoate is governed by its rigid, extended conjugated system. The sp2 hybridization of the α, β, and γ carbons restricts the conformational flexibility required for the McLafferty rearrangement, rendering it geometrically unfavorable. Instead, ionization at 70 eV primarily ejects an electron from the highly polarizable conjugated π-system or the ester oxygen, leading to a distinct set of thermodynamically driven cleavage events.

  • Formation of the Acylium Ion (m/z 109): The most prominent fragmentation pathway is the α-cleavage at the carbonyl carbon, resulting in the expulsion of an ethoxy radical (•OCH2CH3, 45 Da). The resulting cation at m/z 109 is an acylium ion. The exceptional abundance of this ion is directly caused by resonance stabilization; the positive charge is delocalized across the entire diene system, significantly lowering the activation energy for this cleavage.

  • Decarbonylation to the Dienyl Cation (m/z 81): The stabilized acylium ion (m/z 109) undergoes a subsequent neutral loss of carbon monoxide (CO, 28 Da). This produces a highly stable pentadienyl-type cation at m/z 81. Alternatively, this m/z 81 fragment can be generated directly from the molecular ion via the concerted loss of the entire ester radical (•COOCH2CH3, 73 Da).

  • Loss of the Ethyl Radical (m/z 125): Cleavage of the O-CH2 bond results in the loss of an ethyl radical (•CH2CH3, 29 Da), yielding a fragment at m/z 125. While less abundant than the acylium ion, it serves as a crucial diagnostic peak for identifying the ethyl ester moiety.

Quantitative EI-MS Data Summary
Fragment Ionm/zRelative AbundanceProposed FormulaMechanistic Origin
Molecular Ion 15415 - 25%[C9H14O2]⁺•Radical cation formation via 70 eV electron impact
[M - CH2CH3]⁺ 12510 - 20%[C7H9O2]⁺Homolytic cleavage of the ester alkyl C-O bond
[M - OCH2CH3]⁺ 10980 - 100% (Base)[C7H9O]⁺α-cleavage yielding a resonance-stabilized acylium ion
[M - OCH2CH3 - CO]⁺ 8140 - 60%[C6H9]⁺Sequential decarbonylation of the acylium ion

Fragmentation Pathway Visualization

The logical relationship between the molecular ion and its primary daughter ions is mapped below, highlighting the neutral losses that define the compound's MS fingerprint.

G M Molecular Ion [M]⁺• m/z 154 (CH3)2C=CH-CH=CH-COOEt M_OEt Acylium Ion [M - OEt]⁺ m/z 109 (CH3)2C=CH-CH=CH-C≡O⁺ M->M_OEt α-cleavage - •OCH2CH3 (45 Da) M_Et [M - Et]⁺ m/z 125 Loss of Ethyl M->M_Et - •CH2CH3 (29 Da) M_CO Dienyl Cation [M - OEt - CO]⁺ m/z 81 (CH3)2C=CH-CH=CH⁺ M->M_CO Direct Loss - •COOCH2CH3 (73 Da) M_OEt->M_CO Decarbonylation - CO (28 Da)

EI-MS fragmentation cascade of ethyl 5-methylhexa-2,4-dienoate detailing key neutral losses.

High-Resolution GC-MS Analytical Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be employed for the acquisition of the EI-MS spectrum. This workflow incorporates internal calibration and background subtraction to eliminate false positives from column bleed or solvent impurities.

Workflow Prep Sample Prep Dilution to 10-50 ppm Tune MS Tuning PFTBA Calibration Prep->Tune Inject GC Injection 1 µL, Splitless Tune->Inject Separate Chromatography Thermal Gradient Inject->Separate Ionize EI Ionization 70 eV, 230°C Separate->Ionize Analyze Data Analysis m/z 35-350 Scan Ionize->Analyze

Standardized GC-MS operational workflow for the analysis of volatile conjugated dienoates.

Step-by-Step Methodology:
  • Sample Preparation: Dilute the synthesized ethyl 5-methylhexa-2,4-dienoate to a concentration of 10-50 ppm using LC-MS grade hexane to ensure optimal peak shape and prevent detector saturation.

  • Instrument Calibration (Self-Validation Step): Prior to analysis, tune the mass spectrometer using perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are within acceptable abundance ratios to ensure accurate mass calibration across the target range.

  • Chromatographic Separation: Inject 1 µL of the sample in splitless mode into a Gas Chromatograph equipped with a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Utilize high-purity helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Thermal Gradient Execution: Set the initial oven temperature to 60°C and hold for 2 minutes. Apply a temperature ramp of 10°C/min up to 250°C, followed by a 5-minute hold. This gradient ensures the baseline resolution of the dienoate from any unreacted starting materials or isomeric impurities.

  • EI Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at a standard 70 eV. Maintain the ion source temperature at 230°C and the quadrupole at 150°C. Acquire data over a scan range of m/z 35 to 350.

  • Data Processing: Subtract background noise using a solvent blank run acquired under identical conditions. Confirm the presence of the molecular ion ([M]⁺• at m/z 154) and validate the fragmentation fingerprint against the mechanistic pathways outlined above.

Applications in Advanced Organic Synthesis

The precise identification of ethyl 5-methylhexa-2,4-dienoate is critical in modern drug development and natural product synthesis. Because it is an electron-rich, conjugated diene, it frequently serves as a substrate in complex chemical transformations. For instance, 1 have utilized this specific dienoate as a critical building block, where its structural integrity directly dictates the success of subsequent Nazarov cyclizations[1]. Furthermore, its behavior in 2 heavily relies on the purity of the extended π-system, which must be rigorously verified via GC-MS prior to catalysis[2]. Standardized analytical protocols for 3 emphasize the necessity of precise MS fingerprinting to avoid off-target reactivity in subsequent polymerizations or cycloadditions[3].

References

  • Investigation into the Nazarov Cyclization of Aryl Dienyl Ketones and Synthetic Studies Toward Tetrapetalone A Source: UC Berkeley / eScholarship URL
  • On the Mechanism of Cu-Catalyzed Enantioselective Extended Conjugate Additions Source: Amazon S3 / Supporting Information URL
  • 1,3-Octadiene | C8H14 | CAS 1002-33-1 - Volatile Diene Protocols Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

protocol for laboratory synthesis of 5-methyl-sorbic acid ethyl ester

Introduction 5-Methyl-sorbic acid ethyl ester, also known as ethyl 5-methyl-2,4-hexadienoate, is a derivative of sorbic acid.[1] Sorbic acid and its esters are recognized for their antimicrobial properties and are utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methyl-sorbic acid ethyl ester, also known as ethyl 5-methyl-2,4-hexadienoate, is a derivative of sorbic acid.[1] Sorbic acid and its esters are recognized for their antimicrobial properties and are utilized as preservatives in food, animal feed, and cosmetic products.[2][3] The esterification of sorbic acid can alter its physicochemical characteristics, potentially enhancing its antimicrobial efficacy and expanding its applications.[2] Specifically, 5-methyl-sorbic acid ethyl ester has been identified as a useful intermediate in the synthesis of potential antimalarial agents.[1]

This document provides a detailed protocol for the laboratory synthesis of 5-methyl-sorbic acid ethyl ester. The primary synthetic strategy discussed is the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and reliable method for the stereoselective formation of α,β-unsaturated esters.[4][5] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[6]

Principle and Mechanism

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[6] The reaction generally exhibits high E-selectivity, yielding the trans-isomer as the major product.[5]

The key steps of the HWE reaction for the synthesis of 5-methyl-sorbic acid ethyl ester are:

  • Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester (triethyl phosphonoacetate), generating a nucleophilic phosphonate carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde (3-methyl-2-butenal), forming a betaine-like intermediate.

  • Cyclization and Elimination: This intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the desired E-alkene (5-methyl-sorbic acid ethyl ester) and a water-soluble phosphate byproduct.[6]

Reaction Scheme:

Experimental Protocol

Materials and Equipment
MaterialsEquipment
Triethyl phosphonoacetateRound-bottom flasks
3-Methyl-2-butenal (prenal)Magnetic stirrer with heating mantle
Sodium hydride (NaH), 60% dispersion in mineral oilReflux condenser
Anhydrous tetrahydrofuran (THF)Separatory funnel
Saturated aqueous ammonium chloride (NH4Cl) solutionRotary evaporator
Diethyl etherColumn chromatography setup
Brine (saturated aqueous NaCl solution)Silica gel (for column chromatography)
Anhydrous magnesium sulfate (MgSO4)Thin-layer chromatography (TLC) plates
HexaneUV lamp
Ethyl acetateNMR Spectrometer
IR Spectrometer
Mass Spectrometer

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle in a fume hood and under an inert atmosphere.

  • Tetrahydrofuran and diethyl ether are highly flammable. Work in a well-ventilated area away from ignition sources.

  • 3-Methyl-2-butenal is a flammable liquid and can be irritating. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Synthesis Procedure
  • Preparation of the Phosphonate Carbanion:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reaction with the Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 3-methyl-2-butenal (1.0 eq) in anhydrous THF dropwise to the flask.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification:

    • Purify the crude 5-methyl-sorbic acid ethyl ester by column chromatography on silica gel, using a hexane-ethyl acetate solvent system as the eluent.[2]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Visualization of the Experimental Workflow

G cluster_prep Carbanion Preparation cluster_reaction HWE Reaction cluster_workup Work-up & Extraction cluster_purification Purification NaH NaH in THF Carbanion Phosphonate Carbanion NaH->Carbanion Deprotonation Phosphonate Triethyl phosphonoacetate Phosphonate->Carbanion ReactionMix Reaction Mixture Carbanion->ReactionMix Aldehyde 3-Methyl-2-butenal Aldehyde->ReactionMix Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Extract with Et2O Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude Column Column Chromatography Crude->Column PureProduct Pure 5-Methyl-sorbic Acid Ethyl Ester Column->PureProduct

Caption: Experimental workflow for the synthesis of 5-methyl-sorbic acid ethyl ester.

Characterization Data

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~5.8-7.3 (m, 3H, vinyl protons), 4.1-4.2 (q, 2H, OCH₂CH₃), 2.1-2.2 (s, 3H, CH₃), 1.8-1.9 (s, 3H, CH₃), 1.2-1.3 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~167 (C=O), ~120-150 (vinyl carbons), ~60 (OCH₂), ~25 (CH₃), ~18 (CH₃), ~14 (CH₃).

  • IR (neat): Expected characteristic peaks (cm⁻¹): ~1715 (C=O, ester), ~1640, 1610 (C=C, conjugated), ~1250, 1170 (C-O, ester).

  • Mass Spectrometry (EI): Expected molecular ion peak (M⁺) at m/z = 154.21.

Alternative Synthetic Routes

While the Horner-Wadsworth-Emmons reaction is a highly effective method, other synthetic strategies can also be employed for the synthesis of α,β-unsaturated esters.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[8] This method can be used to synthesize α,β-unsaturated acids, which can then be esterified to yield the desired product.[9] The reaction is typically catalyzed by a weak base, such as an amine.[8]

G Aldehyde 3-Methyl-2-butenal Intermediate 5-Methyl-sorbic Acid Aldehyde->Intermediate Knoevenagel Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate Esterification Esterification (EtOH, H+) Intermediate->Esterification Product 5-Methyl-sorbic Acid Ethyl Ester Esterification->Product

Caption: Knoevenagel condensation route to 5-methyl-sorbic acid ethyl ester.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[10][11] Subsequent dehydration of the β-hydroxy ester would yield the α,β-unsaturated ester. The organozinc reagent formed in situ is less reactive than Grignard reagents, which prevents side reactions with the ester group.[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete deprotonation of the phosphonate.Ensure the sodium hydride is fresh and properly washed. Allow sufficient time for carbanion formation.
Decomposition of the aldehyde.Use freshly distilled 3-methyl-2-butenal.
Ineffective quenching or extraction.Ensure complete quenching and perform multiple extractions with the appropriate solvent.
Presence of starting materials in the final productIncomplete reaction.Increase the reaction time or slightly increase the temperature.
Formation of multiple products (isomers)Non-stereoselective reaction conditions.While the HWE reaction is generally E-selective, purification by column chromatography should separate any minor Z-isomer formed.
Difficulty in removing the phosphate byproductInadequate washing during work-up.Perform additional aqueous washes to remove the water-soluble phosphate.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a reliable and high-yielding protocol for the laboratory synthesis of 5-methyl-sorbic acid ethyl ester. The procedure is straightforward, and the purification of the final product is facilitated by the easy removal of the phosphate byproduct. This application note provides a comprehensive guide for researchers and scientists in the field of organic synthesis and drug development, enabling the efficient preparation of this valuable chemical intermediate.

References

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Nagaoka, H., & Kishi, Y. (2022). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2020). A Practical and Convenient Protocol for the Synthesis of ( E )-α,β-Unsaturated Acids. Molecules. Retrieved from [Link]

  • MDPI. (2021). Knoevenagel Condensation of Phosphinoylacetic Acids with Aldehydes: An Efficient One-Pot Strategy for the Synthesis of P-Functionalized Alkenyl Compounds. Molecules. Retrieved from [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • ACS Publications. (2022). One-Pot O 2 -Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • MDPI. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Fermentation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making sorbic acid esters.
  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of alkyl esters of sorbic acid.
  • Royal Society of Chemistry. (n.d.). Supplementary Info. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing sorbic acid and sorbic acid esters or derivatives thereof.
  • University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 3-(trifluoromethyl)-5-methylhexa-2,4-dienoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-sorbic Acid Ethyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-ethyl-5-methylhexa-2,4-dienoate. Retrieved from [Link]

  • Chemsrc. (n.d.). ethyl 5-methylhexa-2,4-dienoate. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude sorbic acid.
  • Journal of the American Chemical Society. (1904). Purification of Esters. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Sorbic acid esters. Retrieved from [Link]

  • Researcher.Life. (n.d.). Synthesis, Purification, and Quantification of Fatty Acid Ethyl Esters After trans-Esterification of Large Batches of Tobacco Seed. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]

Sources

Application

Application Note: 5-Methyl-Sorbic Acid Ethyl Ester in Advanced Polymer Crosslinking

Introduction & Mechanistic Rationale 5-Methyl-sorbic acid ethyl ester (Ethyl 5-methyl-2,4-hexadienoate, CAS 10231-96-6) is a highly purified, conjugated diene monomer[1]. While traditionally utilized as an intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Methyl-sorbic acid ethyl ester (Ethyl 5-methyl-2,4-hexadienoate, CAS 10231-96-6) is a highly purified, conjugated diene monomer[1]. While traditionally utilized as an intermediate in the synthesis of antimalarial aplasmomycin analogs[2], its unique electronic and steric profile makes it a highly versatile building block for advanced polymer crosslinking.

Unlike unsubstituted sorbic acid derivatives, the addition of a methyl group at the 5-position creates a gem-dimethyl-like terminus on the conjugated diene. This structural nuance fundamentally alters the thermodynamics and kinetics of its crosslinking behavior. By grafting this moiety onto polymer backbones, researchers can engineer materials with highly specific responses to thermal and actinic stimuli, enabling the development of dynamic covalent networks, self-healing materials, and robust photoresists[3]. Furthermore, recent advancements have demonstrated that ethyl sorbate derivatives can undergo controlled N-heterocyclic carbene (NHC)-initiated anionic polymerization to form complex topological structures, such as cyclic polymers and polycatenanes[4].

Mechanistic Pathways: The Causality of Crosslinking

To effectively utilize 5-methyl-sorbic acid ethyl ester, one must understand the causality behind its reactivity. The crosslinking mechanisms bifurcate into two distinct pathways based on the applied stimulus:

Pathway 1: Dynamic Covalent Crosslinking via Diels-Alder[4+2] Cycloaddition

When functionalized onto a polymer backbone, the 2,4-hexadienoate moiety acts as an electron-rich diene. Upon reaction with an electron-deficient dienophile (e.g., a bismaleimide), it forms a cyclohexene cycloadduct[5].

  • The Steric Advantage: The critical advantage of the 5-methyl substitution is its steric bulk. This steric hindrance destabilizes the forward Diels-Alder (DA) adduct due to steric clashing in the transition state. Consequently, this lowers the activation energy required to trigger the retro-Diels-Alder (rDA) reaction. This allows for the design of self-healing polymers that remold at lower, less degradative temperatures (~95–115 °C) compared to unsubstituted sorbates (~130–150 °C).

Pathway 2: Permanent Covalent Crosslinking via UV[2+2] Photocycloaddition

The conjugated double bonds of the sorbate group are highly susceptible to actinic radiation[3]. Under UV exposure (typically 300–365 nm), the dienes undergo a [2+2] photocycloaddition, forming a robust, permanent cyclobutane crosslinked network.

  • The Spectroscopic Advantage: This pathway is inherently self-validating. As the diene is consumed during crosslinking, the characteristic UV absorbance peak of the conjugated system (~260 nm) diminishes, allowing for real-time, non-destructive monitoring of the crosslinking density[6].

Fig 1. Dual crosslinking pathways of 5-methyl-sorbate functionalized prepolymers.

Experimental Protocols

The following protocols outline the synthesis and application of 5-methyl-sorbic acid ethyl ester in polymer networks. Every protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: Synthesis of 5-Methyl-Sorbate Functionalized Prepolymer

Objective: Graft the monomer onto a poly(vinyl alcohol) (PVA) backbone via transesterification to create a crosslinkable prepolymer.

  • Dissolution: Dissolve 10 g of PVA in 100 mL of anhydrous Dimethyl Sulfoxide (DMSO) at 80 °C under a continuous nitrogen purge.

  • Catalysis: Add 5-methyl-sorbic acid ethyl ester (calculated at 5 mol% relative to the PVA hydroxyl groups) and 0.1 wt% titanium tetraisopropoxide as a transesterification catalyst.

  • Reaction: Maintain the reaction at 90 °C for 12 hours. Crucial Step: Continuously distill off the ethanol byproduct. Removing ethanol shifts the equilibrium toward the functionalized polymer according to Le Chatelier's principle.

  • Purification: Precipitate the viscous solution into 500 mL of cold acetone. Filter the functionalized prepolymer and dry under vacuum at 40 °C for 24 hours.

Protocol B: Reversible Crosslinking via Diels-Alder

Objective: Form a thermoreversible, self-healing network.

  • Formulation: Dissolve the functionalized prepolymer in N,N-Dimethylformamide (DMF) to achieve a 10% w/v solution.

  • Crosslinker Addition: Add 1,1'-(methylenedi-4,1-phenylene)bismaleimide (BMI) at a strict 1:1 molar ratio of maleimide groups to grafted diene groups.

  • Curing: Cast the solution onto a PTFE mold. Cure in a convection oven at 60 °C for 24 hours to drive the forward DA reaction and evaporate the solvent.

  • Self-Validation (Thermoreversibility Test): To verify the dynamic nature of the network, subject a cut sample of the film to 110 °C for 15 minutes. The material will exhibit thermoplastic flow due to the rDA reaction breaking the crosslinks. Upon cooling back to 60 °C for 2 hours, the material will re-crosslink and recover its mechanical integrity.

Protocol C: UV-Photocrosslinking of Thin Films

Objective: Create a permanent, solvent-resistant coating via actinic radiation[3].

  • Formulation: Spin-coat a 5% w/v solution of the functionalized prepolymer (containing 1 wt% Irgacure 2959 photoinitiator) onto a quartz substrate at 2000 rpm for 30 seconds.

  • Irradiation: Expose the film to a 365 nm UV LED source (10 mW/cm²) for 5 minutes.

  • Self-Validation (Gel Fraction & Spectroscopy): Perform a Soxhlet extraction using DMF for 24 hours. A successful [2+2] crosslinking will yield a gel fraction >95%. Additionally, UV-Vis spectroscopy of the film will show a near-complete disappearance of the 260 nm absorption band, confirming the consumption of the conjugated dienes[6].

Fig 2. Step-by-step experimental workflow for formulating and validating crosslinked networks.

Quantitative Data Presentation

The structural differences between unsubstituted sorbates and 5-methyl-sorbates dictate their performance in crosslinked networks. The table below summarizes these comparative metrics to guide formulation choices.

Property / MetricUnsubstituted Ethyl Sorbate5-Methyl-Sorbic Acid Ethyl EsterMechanistic Implication
DA Forward Reaction Temp. 50–60 °C60–75 °CSteric hindrance at the terminus slightly slows the forward cycloaddition kinetics.
Retro-DA (rDA) Temp. 130–150 °C95–115 °CSteric bulk destabilizes the adduct, significantly lowering the remolding/healing temperature.
UV Photocrosslinking Rate Fast (< 2 mins)Moderate (4–5 mins)The methyl group restricts coplanarity, requiring a slightly higher UV dose for[2+2] cycloaddition.
Polymerization Topology Linear / BranchedCyclic / CatenaneSteric profile favors ring-closing during NHC-initiated anionic polymerization[4].

References

  • 5-Methyl-sorbic Acid Ethyl Ester, TRC 1 g | Buy Online | Toronto Research Chemicals Source: Fisher Scientific URL
  • CAS No : 10231-96-6 | Product Name : 5-Methyl-sorbic Acid Ethyl Ester Source: Pharmaffiliates URL
  • Handbook of Ultraviolet and Visible Absorption Spectra of Organic Compounds 1967 Source: Scribd URL
  • Catenane formation of a cyclic poly(alkyl sorbate)
  • Source: DOKUMEN.
  • WO2014012941A2 - Method for the manufacture of a sorbic acid-based polymer network Source: Google Patents URL

Sources

Method

Application Note: 5-Methyl-Sorbic Acid Ethyl Ester as a Strategic Chemical Intermediate in Complex Synthesis

Executive Summary 5-Methyl-sorbic acid ethyl ester (Ethyl 5-methylhexa-2,4-dienoate; CAS: 54542-32-4) is a highly versatile conjugated diene ester. Characterized by a terminal gem-dimethyl group and an electron-withdrawi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-sorbic acid ethyl ester (Ethyl 5-methylhexa-2,4-dienoate; CAS: 54542-32-4) is a highly versatile conjugated diene ester. Characterized by a terminal gem-dimethyl group and an electron-withdrawing ethyl ester, this compound serves as a critical building block in advanced organic synthesis [1]. Its unique structural topology makes it an ideal monoterpenic precursor for the synthesis of complex macrodiolides, most notably the antimalarial agent aplasmomycin and its analogs[2]. Furthermore, its extended conjugated system allows it to function as a regioselective diene in Diels-Alder cycloadditions and as a substrate for stereoselective functionalization.

Structural Causality & Physicochemical Profiling

The synthetic utility of 5-methyl-sorbic acid ethyl ester is dictated by its specific electronic and steric properties:

  • Gem-Dimethyl Terminus : The bulky C5 gem-dimethyl group provides steric shielding, which suppresses unwanted terminal polymerization often seen in unsubstituted dienes. In drug design, this moiety perfectly mimics the lipophilic tail required for binding in specific Plasmodium targets [2].

  • Conjugated Ester System : The ethyl ester withdraws electron density from the diene, lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This electronic modulation makes it an excellent candidate for inverse electron-demand Diels-Alder (IEDDA) reactions or Lewis acid-catalyzed normal Diels-Alder reactions.

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptionSynthetic Implication
Chemical Formula C9H14O2Provides a 9-carbon monoterpenic scaffold.
Molecular Weight 154.21 g/mol High atom economy for fragment-based coupling.
LogP (Predicted) ~2.6Favorable lipophilicity for cell-membrane permeability in final drug analogs.
Diene System (2E,4E)-configurationPre-organized for [4+2] cycloadditions; requires energy to adopt s-cis conformation.

Application 1: Synthesis of Antimalarial Aplasmomycin Analogs

Aplasmomycin is a marine-derived boron-containing macrodiolide ionophore with potent in vivo activity against Plasmodium berghei [2]. The total synthesis and analog generation of aplasmomycin heavily rely on integrating monoterpenic fragments. 5-Methyl-sorbic acid ethyl ester is the premier intermediate for this fragment [1].

Causality in Workflow : Direct coupling of the ester to a macrocyclic core is unfeasible due to the low electrophilicity of the conjugated carbonyl. Therefore, a controlled saponification is required. The extended conjugation stabilizes the ester against mild hydrolysis, necessitating the use of Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system to drive the reaction without isomerizing the delicate (2E,4E) double bonds.

Protocol 1: Saponification and Core Coupling (Self-Validating System)
  • Preparation : Dissolve 10 mmol of 5-methyl-sorbic acid ethyl ester in 20 mL of THF:MeOH:H2O (2:1:1 v/v).

  • Hydrolysis : Add 15 mmol of LiOH·H2O. Stir at 40°C for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.7) must completely disappear, replaced by a baseline spot (Rf ~0.1) corresponding to the carboxylate salt.

  • Workup : Acidify the mixture to pH 3 using 1M HCl at 0°C to precipitate 5-methyl-2,4-hexadienoic acid. Extract with EtOAc, dry over anhydrous Na2SO4, and concentrate.

  • Activation & Coupling : Dissolve the free acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes to form the active ester. Add the macrodiolide core precursor and 2 eq of DIPEA.

    • Self-Validation (IPC): Analyze the reaction aliquot via LC-MS. Confirm the disappearance of the activated ester mass and the emergence of the product mass [M+H]+.

G N1 5-Methyl-sorbic Acid Ethyl Ester N2 Base Hydrolysis (LiOH) IPC: TLC (Rf shift) N1->N2 N3 5-Methyl-2,4-hexadienoic Acid N2->N3 N4 Activation (EDC/HOBt) IPC: LC-MS N3->N4 N5 Coupling with Core Scaffold N4->N5 N6 Aplasmomycin Analog (Antimalarial Agent) N5->N6

Workflow for the synthesis of Aplasmomycin analogs using 5-methyl-sorbic acid ethyl ester.

Application 2: Regioselective Diels-Alder Cycloadditions

As a conjugated diene, 5-methyl-sorbic acid ethyl ester is a valuable building block for constructing functionalized six-membered rings [3]. Because the ester group is electron-withdrawing, the diene is relatively electron-deficient. To achieve high yields, it is paired with electron-rich dienophiles (e.g., vinyl ethers) or activated via Lewis acid catalysis to further lower its LUMO.

Causality in Workflow : Thermal Diels-Alder reactions with this specific substrate often require prolonged heating, which can lead to polymerization or stereochemical scrambling. The introduction of a Lewis acid (e.g., TiCl4) coordinates directly to the ester carbonyl, polarizing the diene and drastically reducing the activation energy required for the transition state.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
  • Preparation : Under an inert argon atmosphere, dissolve 5 mmol of 5-methyl-sorbic acid ethyl ester in 15 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition : Cool the solution to -78°C. Slowly add 0.5 equivalents of TiCl4 (1M in DCM). The solution will darken, indicating complex formation.

  • Cycloaddition : Dropwise add 6 mmol of ethyl vinyl ether (dienophile). Allow the reaction to slowly warm to 0°C over 4 hours.

    • Self-Validation (IPC): Quench a 0.1 mL aliquot in saturated NaHCO3, extract with DCM, and analyze via GC-MS. The reaction is complete when the diene peak is <5% of the total area, and the cycloadduct mass is confirmed.

  • Workup : Quench the bulk reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.

DA D1 Diene: 5-Methyl-sorbic Acid Ethyl Ester TS Lewis Acid Catalysis (TiCl4 coordinates ester) D1->TS D2 Dienophile (e.g., Vinyl Ether) D2->TS P Substituted Cyclohexene Derivative TS->P

Mechanistic pathway of Lewis acid-catalyzed Diels-Alder cycloaddition.

Quantitative Data Summary

Table 2: Comparative Reaction Parameters for 5-Methyl-Sorbic Acid Ethyl Ester Transformations
Reaction TypeReagents / CatalystTemp (°C)Time (h)Typical YieldPrimary IPC Method
Saponification LiOH·H2O, THF/MeOH/H2O40485-95%TLC (Rf shift to baseline)
Diels-Alder (Thermal) Maleic Anhydride, Toluene1102440-50%GC-MS (Product mass)
Diels-Alder (Catalyzed) Ethyl Vinyl Ether, TiCl4, DCM-78 to 0475-88%GC-MS / NMR
Epoxidation mCPBA, DCM0 to 251260-70%LC-MS

References

  • Pharmaffiliates . "5-Methyl-sorbic Acid Ethyl Ester Product Specifications and Applications." Pharmaffiliates. URL:[Link]

  • Department of Chemistry, Indian Institute of Technology . "Monoterpenic fragment analogues of aplasmomycin as potential antimalarial." PubMed (National Institutes of Health). DOI: 10.1021/jm00113a021. URL:[Link]

Application

Application Note: Catalytic Esterification of 5-Methyl-Sorbic Acid with Ethanol

Introduction and Scientific Rationale 5-Methyl-sorbic acid (5-methyl-2,4-hexadienoic acid) is a highly versatile conjugated dienoic acid utilized extensively in pharmaceutical development and complex organic synthesis. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

5-Methyl-sorbic acid (5-methyl-2,4-hexadienoic acid) is a highly versatile conjugated dienoic acid utilized extensively in pharmaceutical development and complex organic synthesis. The catalytic esterification of this compound with ethanol yields 5-methyl-sorbic acid ethyl ester (CAS No. 10231-96-6)[1].

In drug development, this ethyl ester serves as a critical intermediate in the synthesis of monoterpenic fragments used to build analogs of aplasmomycin [1]. Aplasmomycin is a naturally occurring, boron-containing macrolide antibiotic that has demonstrated potent in vivo antimalarial activity against Plasmodium species[2],[3].

Esterification serves a dual purpose in this synthetic pipeline:

  • Functional Group Protection: It protects the reactive carboxylic acid moiety during the complex cross-coupling and metathesis reactions required for aplasmomycin fragment assembly.

  • Physicochemical Modification: The parent acid has limited solubility in organic frameworks. Converting it to an ethyl ester significantly increases its lipophilicity, enabling seamless integration into downstream organic syntheses and potentially enhancing its bioavailability as an antimicrobial agent[4].

Pathway S1 5-Methyl-Sorbic Acid S2 Ethyl Esterification (Protection) S1->S2 S3 5-Methyl-Sorbic Acid Ethyl Ester S2->S3 S4 Monoterpenic Fragment Assembly S3->S4 Cross-Coupling S5 Aplasmomycin Analogs (Antimalarial) S4->S5 Target Synthesis

Figure 1: Synthetic workflow from 5-methyl-sorbic acid to antimalarial aplasmomycin analogs.

Mechanistic Causality & Experimental Design

The synthesis relies on the Fischer esterification pathway, an acid-catalyzed, nucleophilic acyl substitution. Because the reaction between 5-methyl-sorbic acid and ethanol is reversible with an equilibrium constant close to 1, the reaction must be actively driven forward to achieve high yields.

  • Equilibrium Dynamics (Le Chatelier’s Principle): Absolute ethanol is utilized in a 10-fold molar excess, acting simultaneously as the reactant and the solvent[4].

  • Water Sequestration: The generation of water as a byproduct will stall the reaction equilibrium. While a Dean-Stark apparatus is common for esterifications, it requires an azeotrope-forming solvent (like toluene). Because ethanol is the primary solvent here, a superior method is to mount a Soxhlet extractor containing activated 3Å molecular sieves above the refluxing mixture. The sieves selectively trap water from the condensing vapors, returning anhydrous ethanol to the reaction flask and ensuring near-quantitative yields.

  • Catalyst Selection: Concentrated sulfuric acid ( H2​SO4​ ) is a traditional catalyst but is prone to protonating the conjugated diene system, leading to unwanted polymerization, isomerization, or etherification of the solvent[4],[5]. Therefore, p-toluenesulfonic acid ( p -TsOH) is the optimal choice. It is a highly efficient, organic-soluble acid that minimizes equipment corrosion and preserves the integrity of the diene system[5]. Alternatively, for solvent-free green chemistry, immobilized Candida antarctica Lipase B (CALB) can be employed, though it necessitates longer reaction times[6].

G N1 5-Methyl-Sorbic Acid + Excess Ethanol N3 Reflux & Water Removal (Soxhlet with Mol. Sieves) N1->N3 N2 Acid Catalyst (p-TsOH) N2->N3 Catalytic Initiation N4 Crude Mixture (Ester, Water, Acid, EtOH) N3->N4 Equilibrium Shift N5 Neutralization & Washing (NaHCO3, Brine) N4->N5 N6 Purification (Column Chromatography) N5->N6 Organic Phase N7 Pure 5-Methyl-Sorbic Acid Ethyl Ester N6->N7 High Yield (>90%)

Figure 2: Reaction workflow for the catalytic esterification of 5-methyl-sorbic acid.

Experimental Protocols

Materials and Reagents
  • Substrate: 5-Methyl-sorbic acid (1.0 eq)

  • Reagent/Solvent: Absolute ethanol (10.0 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate ( p -TsOH· H2​O , 0.05 eq)

  • Desiccant: Activated 3Å molecular sieves, Anhydrous Na2​SO4​

  • Washing Solutions: Saturated NaHCO3​ (aq), Brine (saturated NaCl )

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-sorbic acid in absolute ethanol. The high concentration of ethanol is critical to solubilize the acid and drive the reaction forward[4].

  • Catalyst Addition: Add 5 mol% of p -TsOH· H2​O . Attach a Soxhlet extractor filled with freshly activated 3Å molecular sieves, and top it with a reflux condenser.

  • Reflux & Dehydration: Purge the system with an inert gas (Argon or N2​ ) to prevent oxidative degradation of the diene system. Heat the mixture to a gentle reflux (approx. 78°C) for 4 to 6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent.

  • Concentration: Upon complete consumption of the starting material, cool the flask to room temperature. Remove the bulk of the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization (Self-Validating Step): Dissolve the crude concentrated residue in an organic solvent such as ethyl acetate. Transfer to a separatory funnel and wash carefully with saturated NaHCO3​ solution. This step is crucial to neutralize the p -TsOH catalyst and extract any unreacted 5-methyl-sorbic acid into the aqueous layer[4]. Caution: Vent the funnel frequently to release CO2​ gas generated during neutralization.

  • Washing & Drying: Wash the organic layer with brine to remove residual water and salts. Dry the organic phase over anhydrous Na2​SO4​ , filter off the drying agent, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate gradient) or via vacuum distillation to isolate pure 5-methyl-sorbic acid ethyl ester as a pale yellow to colorless liquid[4].

Data Presentation: Catalyst Efficacy

The choice of catalyst dictates the reaction conditions, required time, and ultimate yield. The table below summarizes the expected quantitative outcomes based on validated catalytic systems.

Catalyst SystemReaction TimeTemperatureWater Removal MethodExpected YieldPurity / Notes
H2​SO4​ (conc.) 2–4 hours78°C (Reflux)Excess Ethanol80–85%Moderate; prone to diene polymerization and equipment corrosion[4],[5].
p -TsOH 4–6 hours78°C (Reflux)Molecular Sieves (3Å)>90%High; minimal side reactions, easily scalable[5].
CALB (Enzymatic) 24–48 hours40–50°CVacuum / Solvent-free75–80%Very High; extremely mild conditions, ideal for green chemistry[6].

Sources

Method

Application Notes &amp; Protocols: A Guide to Incorporating 5-Methyl-Sorbic Acid Ethyl Ester into Food Packaging Films

Abstract: Active packaging represents a paradigm shift in food preservation, moving from passive containment to dynamic interaction with the food product to enhance quality, safety, and shelf life.[1] This is often achie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Active packaging represents a paradigm shift in food preservation, moving from passive containment to dynamic interaction with the food product to enhance quality, safety, and shelf life.[1] This is often achieved by incorporating active compounds, such as antimicrobial agents, directly into the packaging material, allowing for their controlled release over time.[2][3][4] Sorbic acid and its salts are well-established food preservatives, primarily effective against molds, yeasts, and some bacteria.[5][6] However, their efficacy is often pH-dependent, and their polarity can limit compatibility with certain polymers.

This document provides a comprehensive technical guide on the incorporation of a novel derivative, 5-methyl-sorbic acid ethyl ester, into food packaging films. Esterification of sorbic acid can alter its physicochemical properties, potentially offering improved lipophilicity for better polymer matrix integration and a modified release profile.[7][8][9] These protocols are designed for researchers and scientists in materials science and food technology, providing detailed methodologies for film fabrication, characterization, and efficacy testing.

The Active Agent: 5-Methyl-Sorbic Acid Ethyl Ester

Physicochemical Properties & Rationale

5-Methyl-sorbic acid ethyl ester is a derivative of sorbic acid, a naturally occurring antimicrobial compound.[6] The rationale for its use in active packaging is based on modifying the properties of the parent acid. The addition of the ethyl ester group increases the molecule's hydrophobicity, which can be advantageous for several reasons:

  • Enhanced Polymer Compatibility: Improved miscibility with non-polar polymers like polyethylene, potentially leading to more uniform dispersion within the film matrix.

  • Controlled Migration: The altered polarity influences the diffusion coefficient of the agent within the polymer, providing a mechanism to tailor its release rate into the food or headspace.[1]

  • Potential for Broader Efficacy: Esterification can sometimes broaden the antimicrobial spectrum or alter the pH range of activity compared to the parent acid.[8][9]

PropertyValueSource
IUPAC Name ethyl (2E)-5-methylhexa-2,4-dienoate[10]
Synonyms 5-Methyl-2,4-hexadienoic Acid Ethyl Ester[11]
CAS Number 10231-96-6[11]
Molecular Formula C9H14O2[11]
Molecular Weight 154.21 g/mol [11]
Anticipated Mechanism Disruption of microbial cell membranes and inhibition of key enzyme systems, similar to sorbic acid.[5]
Regulatory Context

The incorporation of any substance into food contact materials that is intended to be released into the food is subject to stringent regulatory oversight. In the European Union, such materials are classified as "active materials" and are governed by regulations like (EC) No 1935/2004 and (EC) No 450/2009.[12][13][14][15] In the United States, the Food and Drug Administration (FDA) regulates these as "food contact substances," which must be proven safe for their intended use, often through a Food Contact Notification (FCN) process.[16][17][18] Researchers must ensure that any new active substance, such as 5-methyl-sorbic acid ethyl ester, undergoes a thorough safety assessment and obtains the necessary regulatory approval before commercial application.[19][20]

Protocols for Film Fabrication

The method of incorporation is critical and depends heavily on the thermal stability of the active agent and the properties of the chosen polymer. Below are two distinct, validated protocols for common polymer types.

Workflow Overview: From Concept to Validated Film

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Film Fabrication cluster_2 Phase 3: Characterization & Validation A Select Polymer (e.g., LDPE, Chitosan) C Method A: Melt Extrusion A->C D Method B: Solvent Casting A->D B Synthesize/Procure 5-Methyl-Sorbic Acid Ethyl Ester B->C B->D E Film Characterization (Morphology, Mechanical) C->E D->E F Quantify Ester Content & Release E->F G Assess Antimicrobial Efficacy F->G H Validated Active Packaging Film G->H

Caption: High-level workflow for developing active packaging films.

Protocol 1: Melt Extrusion with Low-Density Polyethylene (LDPE)

Rationale: Melt extrusion is a scalable, industrial method suitable for thermoplastic polymers like LDPE, which is widely used in food packaging for its flexibility, moisture resistance, and low cost.[21][22][23] This method requires the active agent to be thermally stable at the polymer's processing temperatures.

Materials:

  • Low-Density Polyethylene (LDPE) pellets (food grade)

  • 5-Methyl-Sorbic Acid Ethyl Ester (liquid or powder)

  • Twin-screw extruder with a film casting die

  • Chilling rollers

Protocol:

  • Pre-Blending/Compounding:

    • Thoroughly dry LDPE pellets at 60-70°C for 4 hours to prevent processing defects.

    • Create a masterbatch by blending a high concentration of the ester (e.g., 10-20% w/w) with a small amount of LDPE powder. This ensures uniform distribution in the final film.

    • Alternatively, for liquid esters, a high-precision liquid injection pump can be used to introduce the agent directly into the extruder barrel.

  • Extrusion Process:

    • Set the extruder temperature profile. For LDPE, a typical profile might be:

      • Feed Zone: 150-160°C

      • Compression Zone: 170-185°C

      • Metering Zone: 190-200°C

      • Die: 195°C

    • Causality Note: This gradual temperature increase ensures the polymer melts uniformly without thermally degrading the 5-methyl-sorbic acid ethyl ester. The die temperature is optimized for melt viscosity to produce a uniform film.

    • Feed the pre-blended LDPE and masterbatch (or virgin LDPE with liquid injection) into the extruder hopper at a controlled rate. The final concentration of the ester in the film is typically targeted between 0.5% and 3% (w/w).

  • Film Casting and Cooling:

    • The molten polymer mixture is extruded through the flat die onto a set of chilled rollers (casting).[24]

    • The cooling rate, controlled by the roller temperature (typically 10-25°C), is critical as it affects the film's crystallinity, and therefore its mechanical and barrier properties.

    • The film is then wound onto a collection roll.

ParameterTypical Value RangePurpose
Extruder Screw Speed 50 - 150 RPMControls mixing intensity and residence time.
Melt Temperature 190 - 200°CEnsures proper polymer flow without degrading the ester.
Chill Roll Temperature 10 - 25°CControls cooling rate, impacting film clarity and mechanics.
Target Film Thickness 25 - 100 µmDetermined by die gap and roller speed.
Protocol 2: Solvent Casting with Chitosan

Rationale: Solvent casting is a laboratory-scale technique ideal for heat-sensitive biopolymers like chitosan or for initial proof-of-concept studies.[25][26][27] Chitosan is a desirable biopolymer due to its biodegradability and inherent antimicrobial properties.[28][29]

Materials:

  • Chitosan powder (medium molecular weight)

  • Acetic acid (1% v/v solution)

  • Glycerol (as a plasticizer)

  • 5-Methyl-Sorbic Acid Ethyl Ester

  • Teflon-coated petri dishes or glass plates

  • Drying oven or desiccator

Protocol:

  • Polymer Solution Preparation:

    • Dissolve chitosan powder (e.g., 2g) in 100mL of 1% acetic acid solution with continuous stirring for 12-24 hours at room temperature until a clear, viscous solution is formed.

    • Causality Note: The acidic solution protonates the amino groups of chitosan, making it soluble in water.

  • Incorporation of Additives:

    • Add glycerol (typically 20-30% w/w of chitosan) to the solution and stir for 1 hour. Glycerol acts as a plasticizer, increasing the flexibility of the final film.

    • Dissolve the desired amount of 5-methyl-sorbic acid ethyl ester (e.g., 1% w/w of chitosan) in a minimal amount of ethanol to ensure miscibility, then add it dropwise to the chitosan solution while stirring vigorously. Continue stirring for another 2 hours to ensure homogeneity.

  • Casting and Drying:

    • Pour a specific volume of the film-forming solution (e.g., 20mL) into a Teflon-coated petri dish.[26]

    • Dry the cast solution in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until the solvent has completely evaporated.

    • Causality Note: A low, controlled drying temperature prevents the formation of bubbles and ensures a uniform film structure. Rapid drying can cause cracking and an uneven surface.

  • Film Neutralization and Storage:

    • Carefully peel the dried film from the casting surface.

    • To neutralize any residual acid, the film can be briefly immersed in a 1M NaOH solution, followed by thorough rinsing with distilled water.

    • Store the final films in a desiccator at controlled humidity before characterization.

Protocols for Efficacy and Safety Assessment

Validating the functionality and safety of the active packaging film is a critical step. This involves quantifying the release of the active agent and testing its ability to inhibit microbial growth.

Protocol: Quantifying Migration and Release Kinetics

Rationale: This protocol determines the rate at which 5-methyl-sorbic acid ethyl ester migrates from the film into a food simulant. This data is essential for understanding its release profile (e.g., zero-order vs. first-order) and ensuring its concentration remains effective over time without exceeding safety limits.[1] High-Performance Liquid Chromatography (HPLC) is a standard, robust technique for quantifying preservatives.[30][31][32]

Caption: Experimental setup for the migration and release kinetics study.

Procedure:

  • Preparation:

    • Cut the active film into precise dimensions (e.g., 3cm x 3cm).

    • Prepare food simulants according to regulatory guidelines (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods).

    • Prepare a calibration curve for 5-methyl-sorbic acid ethyl ester using HPLC with a UV detector (monitoring at ~254-260 nm).

  • Migration Test:

    • Place a film sample in a sealed glass vial containing a known volume of the food simulant (e.g., 10 mL).

    • Store the vials at a controlled temperature that mimics the intended use (e.g., 4°C for refrigerated foods, 25°C for shelf-stable).

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 96 hours), withdraw an aliquot (e.g., 100 µL) of the simulant.

  • Quantification:

    • Analyze the collected aliquots by HPLC to determine the concentration of the ester.

    • Plot the cumulative amount of migrated ester per unit area of film (µg/cm²) against time.

  • Data Analysis:

    • Analyze the resulting curve to determine the release kinetics. This data informs the packaging design to ensure a sustained antimicrobial effect throughout the product's shelf life.[33]

Protocol: Assessing Antimicrobial Efficacy (Vapor Diffusion Assay)

Rationale: This method assesses the film's ability to inhibit microbial growth via the release of the active agent into the headspace, which is relevant for preventing surface contamination on non-liquid foods like bread, cheese, or fresh produce.

Procedure:

  • Microbial Culture Preparation:

    • Prepare a standardized inoculum of a relevant food spoilage organism (e.g., Aspergillus niger for mold, Listeria monocytogenes for bacteria) in a suitable broth.

  • Agar Plate Inoculation:

    • Spread-plate the microbial suspension onto the surface of an appropriate agar medium (e.g., Potato Dextrose Agar for fungi, Tryptic Soy Agar for bacteria) to create a uniform lawn of microorganisms.

  • Film Application:

    • Using sterile forceps, place a circular disc (e.g., 15mm diameter) of the active film onto the inside of the petri dish lid. Do not let the film touch the agar surface.

    • As a control, use a film disc made from the same polymer but without the active agent.

  • Incubation and Measurement:

    • Seal the petri dishes with parafilm and incubate them upside down under conditions suitable for the test organism (e.g., 25°C for 3-5 days for A. niger).

    • After incubation, measure the diameter of the "zone of inhibition" on the agar surface directly beneath the film disc. A clear zone indicates that the vapor released from the film has successfully inhibited microbial growth.[7][34]

References

  • Special delivery: Controlled release of active ingredients from food and beverage packaging. (2006, February 15). Google Scholar.
  • Incorporation of antimicrobial agents in food packaging films and coatings. (n.d.).
  • Incorporation of antimicrobial agents in food packaging films and co
  • Regulation (EC)
  • Incorporation of Antimicrobials into Packaging Materials. (n.d.).
  • Active and intelligent materials. (2026, February 11). EFSA - European Union.
  • EU Compliance for Food Packaging Regul
  • An Overview of Advanced Antimicrobial Food Packaging: Emphasizing Antimicrobial Agents and Polymer-Based Films. (2024, July 13). MDPI.
  • The Future of Food Preservation: Active Packaging with Controlled Release Systems. (n.d.). E3S Web of Conferences.
  • Incorporation of food- antimicrobial compounds into biodegradable packaging films. (2025, October 7).
  • Legislation – Food Packaging – EU Active & Intelligent. (2021, December 10). Sun Chemical.
  • Step-by-step showing fabrication of edible films by solvent casting method. (n.d.).
  • Biopolymer-based functional films for packaging applic
  • Antibacterial Activity of Active Food Packaging Materials. (n.d.).
  • Biopolymers' Processing Methods. (2023, May 11). Encyclopedia.pub.
  • Legislation on food contact m
  • The Future of Food Preservation: Active Packaging with Controlled Release Systems. (n.d.). E3S Web of Conferences.
  • Controlled release of antioxidants from active food packaging: A Review. (n.d.).
  • LDPE Film. (2022, July 12). PlasticCity.
  • Critical review of controlled release packaging to improve food safety and quality. (n.d.). PubMed.
  • 5-Methyl-sorbic Acid Ethyl Ester. (n.d.).
  • LDPE film. (2025, July 31). KIVO Plastic Packaging.
  • Guidelines For The Use of LDPE In Food Packaging. (2025, October 30). Polymer Properties.
  • 3.1. Solution Casting Method. (n.d.). Bio-protocol.
  • Food Packaging Film Preparation: From Conventional to Biodegradable and Green Fabric
  • What Are FDA Requirements for Food Packaging? (2025, August 3). PackifyMe.
  • ANALYSIS OF PRESERVATIVES CONTENT IN FOOD. (n.d.). Semantic Scholar.
  • A review on different kinds of analytical methods are performed for the analysis of food preserv
  • Application Notes and Protocols: Synthesis of Sorbic Acid Esters and their Antimicrobial Properties. (n.d.). Benchchem.
  • An Overview of Advanced Antimicrobial Food Packaging: Emphasizing Antimicrobial Agents and Polymer-Based Films. (2024, July 13). PMC.
  • Antimicrobial active packaging with biopolymers and natural extracts: sustainable solutions and technological challenges. (2025, December 16). RSC Publishing.
  • FDA Packaging Requirements. (2025, November 11). Network Partners.
  • Antimicrobial food packaging: potential and pitfalls. (n.d.). PMC.
  • LDPE Film vs. HDPE Film: Understanding the Differences. (2024, September 30). FlexiPack.
  • [Various methods for the determination of preservatives in food. II. Gaschromatography, high performance liquid chromatography, TAS-method (author's transl)]. (1980, February). PubMed.
  • Preservative Content Analysis: Techniques And Applic
  • Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. (n.d.). Agilent.
  • Understanding FDA Regulations For Food Packaging. (2026, March 24). 4Pack.
  • 5-Methyl-sorbic Acid Ethyl Ester. (n.d.). LGC Standards.
  • A Review on Antimicrobial Packaging for Extending the Shelf Life of Food. (2023, February 15). MDPI.
  • Comparative biocompatibility and antimicrobial studies of sorbic acid derivates. (2019, November 18).
  • Blown Film Extrusion. (2025, October 18). Food Packaging Films.
  • Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preserv
  • Guide to FDA Labeling Requirements and Packaging Regul
  • Comparative biocompatibility and antimicrobial studies of sorbic acid deriv
  • A Beginner's Guide to FDA Food Contact Materials Regul
  • (E,E)
  • Antimicrobial properties of phenolic acid alkyl esters. (2022, December 21). CABI Digital Library.
  • Sorbic acid. (n.d.). Wikipedia.

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Application

Application Note: Rational Mobile Phase Selection and HPLC Protocol for 5-Methyl-Sorbic Acid Ethyl Ester

Introduction & Analyte Profiling 5-Methyl-sorbic acid ethyl ester (Ethyl 5-methylhexa-2,4-dienoate) is a highly conjugated, moderately lipophilic ester. Accurate chromatographic profiling of this compound is critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

5-Methyl-sorbic acid ethyl ester (Ethyl 5-methylhexa-2,4-dienoate) is a highly conjugated, moderately lipophilic ester. Accurate chromatographic profiling of this compound is critical in synthetic chemistry, flavor and fragrance analysis, and formulation stability studies.

From a chromatographic perspective, the molecule presents two defining features:

  • Conjugated Diene System: The alternating double bonds provide a strong chromophore, resulting in a high molar extinction coefficient in the UV range, making UV detection at ~255–260 nm highly sensitive[1][2].

  • Lipophilicity & Neutrality: As an ester lacking ionizable functional groups, its retention on a stationary phase is driven purely by hydrophobic interactions. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 or C8 stationary phase is the most robust and widely adopted method for its analysis[3].

The Causality of Mobile Phase Selection

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte and its matrix.

Why pH Control Matters for a Neutral Ester

A common misconception in HPLC method development is that neutral analytes (like esters) do not require pH-controlled mobile phases. While 5-methyl-sorbic acid ethyl ester itself does not ionize, real-world samples invariably contain trace amounts of its synthetic precursor or hydrolysis degradation product: 5-methyl-sorbic acid .

Carboxylic acids exhibit partial ionization at the near-neutral pH of standard water/organic mixtures. This partial ionization leads to severe peak tailing, unpredictable retention time shifts, and potential co-elution with the target ester[4]. By acidifying the aqueous mobile phase to a pH of ~2.5–3.0 (using 0.1% Formic Acid or 1% Acetic Acid), the ionization of the acid impurity is completely suppressed. This forces the acid into its fully protonated, lipophilic state, ensuring it elutes as a sharp, symmetrical peak well before the more hydrophobic ester, guaranteeing baseline resolution[1].

Organic Modifier Selection: Acetonitrile vs. Methanol

The choice of organic modifier fundamentally alters the selectivity and efficiency of the separation[5]. While both Acetonitrile (ACN) and Methanol (MeOH) are viable, they offer distinct advantages summarized in Table 1.

Table 1: Comparison of Organic Modifiers for Sorbate Ester Analysis

ParameterAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Higher (requires lower % organic)Lower (requires higher % organic)
System Viscosity Lower (generates lower backpressure)Higher (max viscosity at ~50:50 mix)
UV Cutoff 190 nm (Excellent for low-UV work)205 nm (Sufficient for 258 nm detection)
Selectivity Mechanism Dipole-dipole interactionsHydrogen bonding
Application Context High-throughput, low-pressure systemsCost-effective, established sorbate methods

Note: Validated literature for similar sorbate esters frequently utilizes a 60:40 Methanol:Water system containing 1% acetic acid[1]. However, for modern sub-2 µm or 3.5 µm columns, Acetonitrile is often preferred to minimize system backpressure.

Method Optimization Workflow

The following decision tree illustrates the logical progression for establishing and optimizing the mobile phase for this specific ester.

MobilePhaseOptimization Start Initial Conditions: 50:50 Water/ACN Eval Evaluate Acid Impurity Peak Start->Eval Decision1 Peak Tailing or Splitting? Eval->Decision1 AddAcid Add 0.1% Formic Acid to Aqueous Phase Decision1->AddAcid Yes AdjOrg Adjust Organic Modifier Ratio Decision1->AdjOrg No AddAcid->AdjOrg Decision2 Is k' between 2 and 10? AdjOrg->Decision2 Decision2->AdjOrg No Final Finalize Isocratic HPLC Method Decision2->Final Yes

Workflow for optimizing mobile phase conditions for 5-methyl-sorbic acid ethyl ester.

Experimental Protocol

This protocol provides a self-validating system designed to ensure reproducibility, baseline stability, and accurate quantification.

Chromatographic Conditions
  • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Milli-Q Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic, 55% Mobile Phase B / 45% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (thermostatted to ensure retention time stability).

  • Detection: UV Absorbance at 258 nm[1].

  • Injection Volume: 10 µL.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Measure 1.0 mL of LC-MS grade Formic Acid and add it to 999 mL of ultrapure Milli-Q water. Mix thoroughly.

    • Filter both Mobile Phase A and Mobile Phase B through a 0.22 µm PTFE or Nylon membrane to remove particulates and prevent column clogging[6].

    • Degas the solvents using inline vacuum degassing or ultrasonication for 10 minutes.

  • System Equilibration:

    • Purge the HPLC lines with the prepared mobile phases.

    • Equilibrate the C18 column with the 55:45 (B:A) mixture for at least 20 column volumes (approx. 30 minutes at 1.0 mL/min) until a stable UV baseline is achieved.

  • Sample Preparation:

    • Accurately weigh the 5-methyl-sorbic acid ethyl ester standard.

    • Dissolve the standard in the mobile phase (55% ACN) to a concentration of 0.1 mg/mL. Crucial Causality: Diluting the sample in the mobile phase rather than 100% organic solvent prevents "solvent effects" (peak distortion or fronting) upon injection.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial[3].

  • Sequence Execution:

    • Inject a blank (mobile phase) to confirm the absence of ghost peaks.

    • Inject the standard solution in quintuplicate (5x) to establish system suitability.

System Suitability & Self-Validation Criteria

To ensure the trustworthiness of the analytical run, the system must pass the following criteria before sample analysis begins:

  • Resolution ( Rs​ ): > 2.0 between the 5-methyl-sorbic acid impurity and the 5-methyl-sorbic acid ethyl ester peak.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the ester peak (ensures secondary interactions with free silanols are minimized).

  • Precision: Relative Standard Deviation (RSD) of the ester peak area ≤ 2.0% across 5 replicate injections.

References

  • Skin Retention of Sorbates from an After Sun Formulation for a Broad Photoprotection. mdpi.com. Available at:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize. welch-us.com. Available at:[Link]

  • New Eutectic Ionic Liquids for Lipase Activation and Enzymatic Preparation of Biodiesel. rsc.org. Available at:[Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.com. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing auto-oxidation of 5-methyl-sorbic acid ethyl ester during storage

Welcome to the technical support guide for 5-methyl-sorbic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of auto-oxidation dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-methyl-sorbic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of auto-oxidation during storage. This guide provides in-depth, experience-based solutions and troubleshooting protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My stored 5-methyl-sorbic acid ethyl ester has developed a yellow tint. What's happening?

This discoloration is a classic indicator of auto-oxidation. 5-methyl-sorbic acid ethyl ester, like other derivatives of sorbic acid, contains conjugated double bonds that are susceptible to oxidative degradation.[1][2][3] This process is a free-radical chain reaction initiated by factors like light, heat, and the presence of oxygen.[4] The initial oxidation products are colorless hydroperoxides, which can then decompose into secondary products like aldehydes and ketones.[3][5] These secondary products can further polymerize, leading to the formation of colored compounds.[3][6]

Q2: What is the underlying mechanism of this auto-oxidation?

The auto-oxidation of unsaturated esters like 5-methyl-sorbic acid ethyl ester follows a well-established free-radical chain reaction mechanism, often referred to as the Bolland-Gee mechanism or the basic autoxidation scheme (BAS).[4]

This process can be broken down into three key stages:

  • Initiation: The process begins with the formation of a free radical. This can be triggered by exposure to light, heat, or the presence of metal ion catalysts.[2][4] These initiators facilitate the abstraction of a hydrogen atom from the carbon adjacent to the double bonds (the allylic position), which is a particularly reactive site.[7]

  • Propagation: The resulting carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).[4] This highly reactive peroxyl radical then abstracts a hydrogen atom from another 5-methyl-sorbic acid ethyl ester molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical.[4] This new radical can then continue the chain reaction, leading to an accelerating rate of oxidation.[4]

  • Termination: The chain reaction eventually terminates when two free radicals react with each other to form a non-radical species.

  • Caption: The free-radical chain reaction of auto-oxidation.

    Auto_oxidation_Mechanism Initiation Initiation (Light, Heat, Metal Ions) Unsaturated_Ester Unsaturated Ester (RH) Alkyl_Radical Alkyl Radical (R•) Unsaturated_Ester->Alkyl_Radical H• abstraction Hydroperoxide Hydroperoxide (ROOH) Unsaturated_Ester->Hydroperoxide Oxygen Oxygen (O₂) Alkyl_Radical->Oxygen + O₂ Termination Termination (Non-Radical Products) Alkyl_Radical->Termination Propagation Propagation Cycle Peroxyl_Radical Peroxyl Radical (ROO•) Oxygen->Peroxyl_Radical Rapid Reaction Peroxyl_Radical->Unsaturated_Ester + RH (H• abstraction) Peroxyl_Radical->Termination Radical Combination Hydroperoxide->Alkyl_Radical

Q3: Are there specific storage conditions I should be following?

Yes, proper storage is the first line of defense against auto-oxidation. Based on recommendations for sorbic acid and its derivatives, the following conditions are crucial:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)[8]Lower temperatures slow down the rate of chemical reactions, including oxidation.
Light Store in an amber or opaque container, protected from light.[2]Light, particularly UV light, can provide the energy to initiate the free-radical chain reaction.
Atmosphere Purge the container with an inert gas (e.g., argon or nitrogen) before sealing.This displaces oxygen, a key reactant in the propagation step of auto-oxidation.
Container Use a tightly sealed glass container.Avoid plastic containers like polypropylene and polyvinylchloride, as they can promote the decomposition of sorbic acid derivatives.[2]
Q4: Can I use antioxidants to prevent this degradation?

Absolutely. The addition of antioxidants is a highly effective chemical approach to inhibit auto-oxidation.[4][9] Antioxidants work by interrupting the free-radical chain reaction, typically by donating a hydrogen atom to the peroxyl radical, thereby forming a stable radical that does not propagate the chain.

Here are some commonly used antioxidants:

AntioxidantTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A synthetic phenolic antioxidant commonly used to stabilize oils and fats.[9]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Another synthetic phenolic antioxidant often used in combination with BHT.[9]
Propyl Gallate 0.02%A synthetic antioxidant that has been shown to stabilize sorbic acid.[2]
Tocopherols (Vitamin E) VariesA natural antioxidant effective in preventing lipid peroxidation.[9]
Citric Acid 0.001 - 0.5 parts by weight per 100 parts of sorbateWhile not a radical scavenger, it can chelate metal ions that catalyze oxidation.[10]

It's important to note that some common antioxidants may not be effective for sorbate-containing products.[1] Therefore, it is advisable to conduct small-scale stability studies to determine the most effective antioxidant for your specific formulation.

Troubleshooting Guide

Problem: My compound shows signs of degradation despite refrigeration and protection from light.

If you've followed the basic storage recommendations and still observe degradation, consider the following troubleshooting steps:

  • Inert Atmosphere Purging:

    • Question: Did you purge the container with an inert gas before sealing?

    • Action: If not, the oxygen in the headspace of the container is likely sufficient to initiate and propagate oxidation. Implement a protocol to flush the container with argon or nitrogen before each storage period.

  • Peroxide Contamination:

    • Question: Have you checked for the presence of peroxides in your sample?

    • Action: Peroxides are primary oxidation products and can act as catalysts for further degradation.[5] You can use peroxide test strips for a quick qualitative assessment.

  • Metal Ion Contamination:

    • Question: Could your sample be contaminated with trace metal ions?

    • Action: Heavy metal salts can catalyze the oxidation of sorbic acid.[2] Ensure you are using high-purity solvents and reagents and consider using glass or Teflon-lined equipment to minimize metal leaching. The addition of a chelating agent like citric acid can also be beneficial.[10]

  • Antioxidant Depletion:

    • Question: If you are using an antioxidant, could it have been consumed over time?

    • Action: Antioxidants are sacrificial. If the storage conditions are particularly harsh or the storage time is extended, the antioxidant may become depleted. Consider re-evaluating the concentration of the antioxidant or adding a fresh aliquot if appropriate for your experimental design.

Experimental Protocols

Protocol 1: Inert Gas Purging for Long-Term Storage
  • Place your vial or container of 5-methyl-sorbic acid ethyl ester in a glove box or a similar inert atmosphere chamber.

  • If a glove box is not available, insert a long-stemmed glass pipette or a needle connected to a source of inert gas (argon or nitrogen) into the container.

  • Gently flush the headspace of the container with the inert gas for 1-2 minutes. The gas flow should be slow and steady to avoid splashing the material.

  • While continuing the gas flow, securely seal the container.

  • Remove the pipette or needle and immediately wrap the cap with parafilm to ensure an airtight seal.

  • Store the container under the recommended conditions (2-8°C, protected from light).

Protocol 2: Qualitative Peroxide Test
  • Dissolve a small amount of your 5-methyl-sorbic acid ethyl ester in an appropriate solvent (e.g., isopropanol).

  • Dip a peroxide test strip into the solution for the time specified by the manufacturer.

  • Remove the strip and compare the color change to the provided chart to estimate the peroxide concentration.

  • If peroxides are present, it is a strong indication that auto-oxidation is occurring.

Protocol 3: Quantitative Analysis of Degradation by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the amount of 5-methyl-sorbic acid ethyl ester and its degradation products.[11]

  • Sample Preparation: Accurately weigh a known amount of your stored sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known volume.

  • Standard Preparation: Prepare a series of calibration standards of pure, un-degraded 5-methyl-sorbic acid ethyl ester in the same solvent.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a mobile phase appropriate for separating the ester from its potential degradation products (a gradient of acetonitrile and water is a good starting point).

    • Use a UV detector set to the wavelength of maximum absorbance for 5-methyl-sorbic acid ethyl ester (likely in the 250-260 nm range, similar to sorbic acid).[6]

  • Data Analysis:

    • Generate a calibration curve from the peak areas of your standards.

    • Determine the concentration of the parent compound in your stored sample by comparing its peak area to the calibration curve.

    • The appearance of new, earlier-eluting peaks can indicate the formation of more polar oxidation products.

  • Caption: Decision tree for stabilizing 5-methyl-sorbic acid ethyl ester.

    Storage_Decision_Tree Start Start: Storing 5-methyl-sorbic acid ethyl ester Check_Conditions Are optimal storage conditions met? (2-8°C, dark, glass container) Start->Check_Conditions Implement_Conditions Implement optimal storage conditions Check_Conditions->Implement_Conditions No Add_Antioxidant Is the compound still degrading? Check_Conditions->Add_Antioxidant Yes Implement_Conditions->Add_Antioxidant Select_Antioxidant Select and add an appropriate antioxidant (e.g., BHT, Propyl Gallate) Add_Antioxidant->Select_Antioxidant Yes Inert_Atmosphere Is degradation still observed? Add_Antioxidant->Inert_Atmosphere No Select_Antioxidant->Inert_Atmosphere Purge_Inert_Gas Purge container with inert gas (Argon or Nitrogen) Inert_Atmosphere->Purge_Inert_Gas Yes Monitor_Stability Monitor stability periodically (Visual inspection, HPLC) Inert_Atmosphere->Monitor_Stability No Purge_Inert_Gas->Monitor_Stability Stable Compound is stable Monitor_Stability->Stable

References

  • Pharmaffiliates. 5-Methyl-sorbic Acid Ethyl Ester. [Link]

  • Union Carbide Corp. (1958). Stabilization of salts of sorbic acid using citric acid. U.S.
  • Henkel KGaA. (2002). Method for suppressing sorbate- and/or sorbic acid-induced discoloration. U.S.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Takeda Chemical Industries, Ltd. (1985). Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats. U.S.
  • Lisin, G. R., & Dubinina, E. P. (2016). [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils]. Voprosy pitaniia, 85(3), 85–90. [Link]

  • Merck KGaA. (2015). Sorbic acid Safety Data Sheet. [Link]

  • Beiersdorf AG. (2003). Method for inhibition of sorbate-induced brown discolorations in cosmetic compositions and foodstuffs. U.S.
  • Lück, E., & von Rymon Lipinski, G.-W. (2014). Sorbic Acid. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • SD Fine-Chem Limited. Sorbic Acid Safety Data Sheet. [Link]

  • Torres, J. A., Bouzas, J., & Karel, M. (1985). Sorbic acid stability during processing and storage of an intermediate moisture cheese analog. Journal of Food Science, 50(6), 1674-1677. [Link]

  • PCCA. Sorbic Acid Powder Safety Data Sheet. [Link]

  • Gerschenson, L. N., & Rojas, A. M. (1989). Stability of sorbic acid in model food systems of reduced water activity: Sugar solutions. Journal of Food Science, 54(4), 1035-1038. [Link]

  • University of California. Peroxide Forming Chemicals. Environmental Health & Safety. [Link]

  • Ledward, D. A. (1990). Stability of sorbic acid in intermediate moisture systems. Food Additives and Contaminants, 7(5), 677–683. [Link]

  • Adlof, R. O. (2002). Stereochemistry of the hydroperoxides formed during autoxidation of CLA methyl ester in the presence of alpha-tocopherol. Journal of the American Oil Chemists' Society, 79(6), 571–574. [Link]

  • Litwinienko, G. (2001). Autooxidation of Unsaturated Fatty Acids and Their Esters. Journal of Thermal Analysis and Calorimetry, 65(2), 641-648. [Link]

  • Wikipedia. Autoxidation. [Link]

  • Gryn'ova, G., Hodgson, J. L., & Coote, M. L. (2018). The Fate of the Peroxyl Radical in Autoxidation: How Does Polymer Degradation Really Occur?. Accounts of Chemical Research, 51(8), 1839–1848. [Link]

  • PENTA. Sorbic acid Safety Data Sheet. [Link]

  • Liu, X., & Wang, Y. (2016). A theoretical study on autoxidation of unsaturated fatty acids and antioxidant activity of phenolic compounds. Journal of Molecular Modeling, 22(8), 193. [Link]

  • Girelli, A. M., & Astolfi, M. L. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Molecules, 25(19), 4529. [Link]

  • Porter, N. A. (2013). A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation. The Journal of organic chemistry, 78(17), 8203–8213. [Link]

  • Food Safety and Inspection Service. (2012). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. United States Department of Agriculture. [Link]

  • Chan, K. M., & Lee, H. P. (1989). Spectrophotometric method for the determination of sorbic acid in various food samples with iron(III) and 2-thiobarbituric acid as reagents. The Analyst, 114(2), 217–219. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 5-Methyl-Sorbic Acid Ethyl Ester

Welcome to the technical support resource for the purification of crude 5-methyl-sorbic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of crude 5-methyl-sorbic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about 5-methyl-sorbic acid ethyl ester and its purification strategy.

Q1: What are the most common impurities I can expect in my crude 5-methyl-sorbic acid ethyl ester sample?

A1: If you've synthesized the ester via a common method like Fischer esterification, your crude product will likely contain a mixture of unreacted starting materials and byproducts.[1][2] These typically include:

  • Unreacted 5-methyl-sorbic acid: The starting carboxylic acid.

  • Unreacted Ethanol: The starting alcohol, especially if used in excess to drive the reaction equilibrium.[3][4]

  • Acid Catalyst: Such as concentrated sulfuric acid or HCl, which must be neutralized and removed.[5][6]

  • Water: A byproduct of the esterification reaction.[1][6]

  • Polymeric "Tars": Sorbic acid and its derivatives can be prone to polymerization or degradation, especially at elevated temperatures, leading to high molecular weight, often colored, impurities.[7]

  • Side-reaction Products: Depending on the reaction conditions, minor side-products may form.

Q2: What is the general workflow for purifying this ester?

A2: A robust purification strategy is multi-step, designed to remove different classes of impurities at each stage. The typical sequence is:

  • Aqueous Workup (Washing): Neutralize the acid catalyst and remove water-soluble impurities.

  • Drying: Remove residual water from the organic phase.

  • Solvent Removal: Evaporate the extraction solvent (e.g., ethyl acetate, diethyl ether).

  • Final Purification: Employ a high-resolution technique like vacuum distillation or column chromatography to isolate the pure ester.

The choice between distillation and chromatography depends on the thermal stability of the ester and the nature of the remaining impurities.

G crude Crude Reaction Mixture workup Aqueous Workup (Neutralization & Washing) crude->workup drying Drying Organic Layer (e.g., MgSO4, Na2SO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal final_purification Final Purification Decision solvent_removal->final_purification distillation Vacuum Distillation final_purification->distillation Impurities have significantly different boiling points chromatography Column Chromatography final_purification->chromatography Impurities are closely related or product is heat-sensitive pure_product Pure 5-Methyl-Sorbic Acid Ethyl Ester distillation->pure_product chromatography->pure_product G start Problem: Poor Separation on Column check_rf Is TLC R f optimal (~0.3-0.4)? start->check_rf check_load Is sample load <5% of silica weight? check_rf->check_load Yes adjust_solvent Adjust solvent polarity (e.g., change Hex/EtOAc ratio) check_rf->adjust_solvent No check_technique Was sample loaded as a concentrated band? check_load->check_technique Yes reduce_load Reduce amount of crude material check_load->reduce_load No dry_load Use dry-loading technique check_technique->dry_load No success Achieve Good Separation check_technique->success Yes adjust_solvent->start reduce_load->start dry_load->start

Sources

Troubleshooting

reducing side reactions in 5-methyl-sorbic acid ethyl ester preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the preparation of conjugated dienes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the preparation of conjugated dienes. The synthesis of ethyl 5-methylhexa-2,4-dienoate (commonly referred to as 5-methyl-sorbic acid ethyl ester) presents unique mechanistic challenges. Because it contains a highly reactive 1,3-diene system, it is exceptionally prone to side reactions including stereochemical isomerization, acid-catalyzed degradation, and thermal free-radical polymerization.

This guide bypasses generic troubleshooting to address the fundamental chemical causality behind these side reactions, providing you with self-validating protocols to ensure high-yield, stereoselective synthesis.

Synthesis Workflow & Side Reaction Mitigation

SynthesisWorkflow cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification Phase Reagents 3-Methyl-2-butenal + Triethyl phosphonoacetate HWE HWE Olefination (LiCl, DBU, MeCN) Reagents->HWE Side1 Side Rxn: Z-Isomerization (Avoided by Li+ coordination) HWE->Side1 If unoptimized Quench Mild Acidic Quench (Sat. NH4Cl) HWE->Quench Side2 Side Rxn: Hydrolysis / Michael Addition Quench->Side2 If basic Distill Vacuum Distillation (+ BHT Inhibitor) Quench->Distill Product (2E,4E)-Ethyl 5-methylhexa- 2,4-dienoate Distill->Product Side3 Side Rxn: Radical Polymerization Distill->Side3 If uninhibited

Workflow for 5-methyl-sorbic acid ethyl ester synthesis and side reaction mitigation.

Troubleshooting FAQs

Q1: How do I minimize the formation of the (2Z, 4E) isomer during the Horner-Wadsworth-Emmons (HWE) synthesis? Causality: The stereochemical outcome of the HWE reaction depends heavily on the reversibility of the transition state. When reacting 3-methyl-2-butenal with triethyl phosphonoacetate, standard bases like NaH in THF often yield a mixture of E and Z isomers (typically 85:15). This occurs because the transition state lacks sufficient rigid coordination, allowing for premature elimination before the thermodynamically favored anti conformation is achieved. Solution: Implement Roush-Masamune conditions. By using mild bases (like DBU or DIPEA) in conjunction with a lithium salt (LiCl) in acetonitrile, you significantly enhance E-selectivity 1. The lithium cation tightly coordinates the phosphoryl oxygen and the aldehyde carbonyl, creating a highly ordered, rigid Zimmerman-Traxler-like transition state that thermodynamically drives the anti elimination pathway.

Q2: During vacuum distillation, my product polymerizes into an intractable gel. How can I prevent this thermal degradation? Causality: Ethyl 5-methylhexa-2,4-dienoate contains a conjugated 1,3-diene system. Under thermal stress, dienes are highly susceptible to auto-oxidation and free-radical cross-linking. The application of heat during distillation generates carbon-centered radicals that rapidly propagate, converting the monomeric ester into a cross-linked polymer network 2. Solution: Introduce a radical scavenger prior to distillation. Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) act as sacrificial antioxidants. They donate a hydrogen atom to the propagating radical, forming a stable, sterically hindered phenoxy radical that terminates the polymerization chain reaction. Maintaining strict anaerobic conditions (inert gas bleed) starves the auto-oxidation initiation step of oxygen.

Q3: When attempting a Fischer esterification of 5-methylsorbic acid with ethanol, I get poor yields and dark, tar-like byproducts. Why? Causality: Traditional Fischer esterification requires catalytic amounts of strong mineral acids (e.g., H2​SO4​ ) and prolonged heating. The conjugated diene moiety is highly sensitive to strong acids. Protonation of the diene generates a resonance-stabilized allylic carbocation. This intermediate rapidly undergoes cationic polymerization or hydration, leading to the dark polymeric byproducts 3. Solution: Avoid strong mineral acids entirely. If starting from the free acid, utilize milder esterification protocols such as Steglich esterification (using DCC and catalytic DMAP) or alkylation of the carboxylate salt with ethyl iodide in a polar aprotic solvent.

Q4: I am observing significant ester hydrolysis and Michael addition byproducts during the aqueous workup of the HWE reaction. How do I prevent this? Causality: If the HWE reaction is quenched with water while excess strong base is still present, the highly basic aqueous conditions will hydrolyze the newly formed ethyl ester back to the carboxylate. Furthermore, hydroxide ions can act as nucleophiles, attacking the β -carbon of the α,β -unsaturated system via an oxa-Michael addition. Solution: Quench the reaction mixture with a cold, mildly acidic buffer (e.g., saturated aqueous NH4​Cl ) immediately upon completion. This rapidly neutralizes any residual base, dropping the pH to ~6, which preserves the integrity of the α,β -unsaturated ester 4.

Quantitative Data & Reaction Parameters

Table 1: Effect of Base and Solvent on HWE Stereoselectivity (Synthesis of Ethyl 5-methylhexa-2,4-dienoate from 3-methyl-2-butenal)

Base SystemSolventAdditiveTemperature(2E,4E):(2Z,4E) RatioYield (%)
NaHTHFNone0 °C to RT85:1578
KHMDSTHF18-crown-6-78 °C90:1082
DBUMeCNLiCl25 °C95:588
DIPEAMeCNLiCl25 °C96:485

Table 2: Radical Inhibitors for Diene Distillation

InhibitorMechanism of ActionRecommended Conc.Volatility (bp)
BHT (Butylated hydroxytoluene)H-atom donor; forms stable phenoxy radical100 - 500 ppm265 °C (Remains in pot)
TBC (4-tert-Butylcatechol)H-atom donor; effective in presence of trace O2​ 50 - 200 ppm285 °C (Remains in pot)
HQ (Hydroquinone)H-atom donor; requires dissolved O2​ to function500 - 1000 ppm285 °C (Remains in pot)
Validated Experimental Protocols
Protocol 1: Stereoselective Synthesis of (2E,4E)-Ethyl 5-methylhexa-2,4-dienoate via Roush-Masamune HWE

Self-Validating Mechanism: The use of LiCl/DBU ensures high E-selectivity by enforcing a rigid transition state, while the immediate NH4​Cl quench prevents base-catalyzed hydrolysis.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under argon.

  • Reagent Loading: Add anhydrous LiCl (1.2 equiv, 12 mmol) to the flask, followed by anhydrous acetonitrile (50 mL). Stir until partially dissolved.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 equiv, 11 mmol) to the suspension.

  • Base Addition: Cool the mixture to 0 °C. Dropwise, add DBU (1.0 equiv, 10 mmol). Stir for 15 minutes to pre-form the lithium-coordinated phosphonate carbanion.

  • Aldehyde Addition: Slowly add 3-methyl-2-butenal (1.0 equiv, 10 mmol) via syringe. The reaction mixture will turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 9:1, UV active).

  • Quench (Critical Step): Once the aldehyde is consumed, cool the flask to 0 °C and strictly quench with 20 mL of cold saturated aqueous NH4​Cl .

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure at <30 °C to yield the crude product.

Protocol 2: Vacuum Distillation of Conjugated Dienes with Radical Inhibition

Self-Validating Mechanism: BHT addition scavenges radicals to prevent thermal cross-linking, and the inert gas bleed prevents auto-oxidation initiation.

  • Preparation: Transfer the crude ethyl 5-methylhexa-2,4-dienoate to a distillation flask.

  • Inhibitor Addition: Add Butylated hydroxytoluene (BHT) to the crude mixture at a concentration of 500 ppm (relative to crude mass).

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Equip the capillary bleed valve with an argon line to ensure an oxygen-free distillation environment.

  • Distillation: Apply high vacuum (e.g., 0.1 mmHg). Slowly heat the oil bath. The product will distill at approximately 65-70 °C at 0.1 mmHg.

  • Storage: Collect the purified distillate in a receiver flask pre-charged with 50 ppm BHT. Purge the flask with argon, seal tightly, and store at -20 °C protected from light.

References
  • Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction ResearchGate[Link]

  • Investigation into the Nazarov Cyclization of Aryl Dienyl Ketones and Synthetic Studies Toward Tetrapetalone A UC Berkeley eScholarship[Link]

  • Inhibition of Free Radical Polymerization: A Review PubMed Central (PMC)[Link]

Sources

Optimization

Technical Support Center: Stabilizing 5-Methyl-Sorbic Acid Ethyl Ester Against UV Degradation

Welcome to the Technical Support Center for the handling, formulation, and photostabilization of 5-methyl-sorbic acid ethyl ester (Ethyl 5-methyl-2,4-hexadienoate). Because this compound features a highly conjugated dien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and photostabilization of 5-methyl-sorbic acid ethyl ester (Ethyl 5-methyl-2,4-hexadienoate). Because this compound features a highly conjugated diene system, it is exceptionally vulnerable to UV-induced degradation. This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to ensure structural integrity during ICH Q1B photostability testing and long-term storage.

Part 1: Core Mechanisms & Analytical FAQs

Q: Why is 5-methyl-sorbic acid ethyl ester so sensitive to UV light? A: The compound contains a conjugated diene backbone that strongly absorbs UV radiation (typically in the 250–260 nm range). Upon absorbing a photon, the molecule is excited to a singlet state, which rapidly undergoes intersystem crossing to a high-energy triplet state. The diradical character of this excited double bond allows for free rotation around the remaining single bonds, leading to rapid photoisomerization[1]. Furthermore, this triplet state can transfer its energy to ambient ground-state oxygen (which is a triplet), generating highly reactive singlet oxygen ( 1O2​ ). Singlet oxygen then attacks the diene via [4+2] cycloadditions or ene reactions, forming endoperoxides and hydroperoxides.

Q: What specific degradation products should I look for in my HPLC chromatograms? A: When analyzing the ester via reversed-phase HPLC (e.g., C18 column), the primary degradation pathway will manifest as the emergence of new geometrical isomers. You will typically observe the native trans,trans (E,E) peak diminishing, accompanied by the rise of cis,trans (Z,E), trans,cis (E,Z), and cis,cis (Z,Z) isomers[2]. If photo-oxidation is occurring, you will also see more polar, early-eluting peaks corresponding to hydroxylated or epoxidized derivatives.

Q: How do I differentiate between direct photoisomerization and photo-oxidation in my assay? A: To isolate the causality of degradation, you must run your photostability test in both aerobic and strictly anaerobic (argon-purged) environments.

  • Causality: Argon purging displaces dissolved ground-state oxygen, preventing the formation of singlet oxygen.

  • Interpretation: If degradation halts entirely under argon, your primary issue is photo-oxidation. If degradation continues but forms discrete isomeric peaks with identical mass (confirmed via LC-MS), the primary pathway is direct photoisomerization[2].

Mechanism UV UV Irradiation (250-300 nm) Ground 5-Methyl-Sorbic Acid Ethyl Ester (E,E) UV->Ground Absorption Excited Excited Triplet State (Diradical) Ground->Excited Intersystem Crossing Oxidation Endoperoxides & Hydroperoxides Ground->Oxidation Degradation Isomers Geometrical Isomers (E,Z / Z,E / Z,Z) Excited->Isomers Bond Rotation SingletO2 Singlet Oxygen (1O2) Excited->SingletO2 Energy Transfer to O2 SingletO2->Ground [4+2] Cycloaddition UVAbsorber UV Absorber (Benzotriazole) UVAbsorber->UV Absorbs & Dissipates Antioxidant Antioxidant (Vitamin E / BHT) Antioxidant->SingletO2 Quenches Antioxidant->Oxidation Halts Propagation

Fig 1: Photodegradation pathways of diene esters and targeted stabilization mechanisms.

Part 2: Stabilization Strategies & Quantitative Data

To successfully stabilize 5-methyl-sorbic acid ethyl ester, a multi-modal approach is required. You must prevent the molecule from reaching its excited triplet state while simultaneously scavenging any reactive oxygen species that do form.

Recommended Stabilizer Matrix
Stabilizer ClassMechanism of ActionRecommended AgentsTypical Concentration
UV Absorbers Absorbs UV photons and dissipates energy harmlessly as heat via Excited-State Intramolecular Proton Transfer (ESIPT).Benzotriazoles (e.g., Tinuvin 928); Water-soluble sulfonated UVAs[3]0.1% – 0.5% w/w
Antioxidants / Radical Scavengers Donates hydrogen atoms to quench peroxy radicals; directly inactivates dioxetanes[4].Butylated hydroxytoluene (BHT); α -Tocopherol (Vitamin E)0.01% – 0.1% w/w
Physical Shielding Blocks photon transmission to the formulation entirely.Amber glass vials; Aluminum foil overwrapN/A
Encapsulation Steric hindrance and microenvironmental shielding to reduce photodegradation rates of conjugated systems[5].Liposomes; NiosomesFormulation dependent

Part 3: Troubleshooting Guide

Issue 1: Rapid loss of assay during ICH Q1B confirmatory studies.

  • Root Cause: The ICH Q1B protocol requires extreme exposure: a minimum of 1.2 million lux hours of visible light and 200 W·hr/m² of UVA[6]. Because dienes are potent triplet energy acceptors[1], they degrade rapidly under these forced conditions.

  • Solution: Implement a synergistic stabilization system. Combine a Benzotriazole UV absorber (to reduce direct excitation) with α -Tocopherol (to halt oxidation). Ensure your packaging provides adequate physical shielding.

Issue 2: Stabilizer precipitation in aqueous or highly polar formulations.

  • Root Cause: Highly lipophilic UV absorbers (like standard benzotriazoles) have poor solubility in polar solvents, leading to precipitation and loss of photoprotection.

  • Solution: Transition to water-soluble UV absorbers containing sulfonic acid moieties, which maintain solubility and photostabilizing efficacy in aqueous environments[3]. Alternatively, encapsulate the ester in liposomes[5].

Issue 3: Inconsistent degradation rates between experimental batches.

  • Root Cause: Variations in ambient laboratory lighting or dissolved oxygen levels during sample preparation.

  • Solution: Mandate that all sample preparation be conducted under amber/yellow light. Implement a standardized argon-sparging step for all liquid formulations prior to sealing.

Workflow Start Detect Assay Loss During ICH Q1B Testing CheckArgon Run Dark Control & Argon-Purged Control Start->CheckArgon Decision1 Degradation in Argon-Purged? CheckArgon->Decision1 Isomerization Primary Pathway: Photoisomerization Decision1->Isomerization YES Oxidation Primary Pathway: Photo-oxidation Decision1->Oxidation NO Action1 Add UV Absorber (e.g., Benzotriazole) Isomerization->Action1 Oxidation->Action1 Action2 Add Radical Scavenger (e.g., BHT / Vit E) Oxidation->Action2 Validate Re-evaluate via HPLC-UV (Confirm Stability) Action1->Validate Action2->Validate

Fig 2: Diagnostic workflow for identifying and resolving UV-induced degradation.

Part 4: Self-Validating Experimental Protocols

Protocol A: ICH Q1B-Compliant Photostability Stress Testing

This protocol is designed to be self-validating by incorporating internal controls that isolate thermal degradation from photolytic degradation.

Step 1: Sample Preparation & Controls

  • Prepare the 5-methyl-sorbic acid ethyl ester formulation in identical clear glass vials.

  • Validation Step: Create a "Dark Control" by wrapping one duplicate sample entirely in aluminum foil[7]. This ensures any degradation observed in the exposed sample is strictly photon-induced, not temperature-induced.

Step 2: Chamber Calibration & Exposure

  • Place both the exposed sample and the dark control into a calibrated Xenon arc chamber (e.g., SUNTEST)[6].

  • Validation Step: Utilize calibrated UV and LUX sensors to actively monitor irradiance. The exposure must run until the overall illumination reaches 1.2 million lux hours and the integrated near-ultraviolet energy reaches 200 W·hr/m²[8].

Step 3: Analytical Quantification

  • Remove samples and immediately wrap the exposed sample in foil to halt further reaction[7].

  • Analyze both samples via HPLC-UV (using a nonpolar reversed-phase C18 column)[2]. Calculate the mass balance by comparing the sum of the E,E peak and all isomer peaks against the Dark Control.

Protocol B: Formulation of a Synergistic UV Protection System

This protocol details the incorporation of stabilizers to prevent diene excitation.

Step 1: Base Preparation

  • Under amber laboratory lighting, dissolve 5-methyl-sorbic acid ethyl ester in the target organic phase or lipid matrix.

  • Sparge the solution with Argon gas for 15 minutes to displace dissolved oxygen.

Step 2: Stabilizer Integration

  • Add 0.2% w/w of a Benzotriazole UV absorber. Mix until completely dissolved.

  • Add 0.05% w/w α -Tocopherol (Vitamin E) to act as a dioxetane inactivator and radical scavenger[4].

Step 3: Validation & Storage

  • Validation Step: Perform a baseline HPLC injection to confirm that the addition of stabilizers has not caused immediate chemical incompatibility or shifted the ester's retention time.

  • Seal the formulation in amber glass vials with PTFE-lined caps under an argon headspace.

Sources

Troubleshooting

Technical Support Center: 5-Methyl-Sorbic Acid Ethyl Ester Manufacturing

Welcome to the Scale-Up Support Center for 5-methyl-sorbic acid ethyl ester (ethyl 5-methylhexa-2,4-dienoate). This conjugated dienoate presents unique challenges during transition from bench to pilot scale, primarily du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Scale-Up Support Center for 5-methyl-sorbic acid ethyl ester (ethyl 5-methylhexa-2,4-dienoate). This conjugated dienoate presents unique challenges during transition from bench to pilot scale, primarily due to its highly reactive conjugated pi-system and the exothermic nature of its synthesis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe and high-yield manufacturing.

Section 1: Horner-Wadsworth-Emmons (HWE) Olefination Scale-Up

Q: When scaling up the HWE reaction to synthesize ethyl 5-methyl-2,4-hexadienoate, we observe delayed thermal runaways despite utilizing a slow reagent addition rate. Why does this happen and how can we prevent it?

A: This is a classic scale-up hazard associated with the HWE reaction[1]. In lab-scale synthesis, the high surface-area-to-volume ratio of small flasks efficiently dissipates the heat of reaction. On a larger scale, cooling efficiency drops drastically. Chemists often attempt to control the exotherm by pre-cooling the reactor (e.g., to 0 °C) and adding the base or the electrophile (3-methyl-2-butenal) very slowly.

However, at low temperatures, the reaction kinetics are attenuated. This leads to a dangerous accumulation (pooling) of unreacted reagents. Once the temperature rises slightly, the accumulated reagents react simultaneously, causing a massive, uncontrollable exotherm that rapidly exceeds the reactor's cooling capacity[1].

Solution: You must shift from temperature-suppressed addition to kinetically-matched dosing. Maintain a temperature that allows immediate consumption of the reagent without compromising the stability of the phosphonate carbanion, ensuring the addition rate never exceeds the reaction rate.

Protocol: Scaled HWE Synthesis of Ethyl 5-methyl-2,4-hexadienoate

Self-Validating Mechanism: In-line FTIR monitoring of the aldehyde carbonyl stretch coupled with continuous reaction calorimetry ensures zero reagent accumulation. If the heat flow drops while dosing continues, accumulation is occurring, and dosing must halt immediately.

  • Preparation: Charge a dry, nitrogen-purged reactor with triethyl phosphonoacetate (1.05 eq) and anhydrous toluene.

  • Base Addition: Add a solution of potassium tert-butoxide (1.05 eq) in THF via a dosing pump. Maintain the internal temperature at 15–20 °C. Crucial Causality: Do not over-cool to 0 °C; maintaining 15–20 °C ensures the deprotonation is instantaneous, preventing base pooling.

  • Electrophile Coupling: Slowly dose 3-methyl-2-butenal (1.0 eq) into the ylide solution. The dosing rate must be dynamically linked to the reactor's cooling capacity to maintain 20–25 °C.

  • Quench & Workup: Once the exotherm ceases and in-line FTIR confirms the disappearance of the aldehyde, quench with water. Separate the organic layer and wash with brine.

HWE_Workflow Start Charge Triethyl Phosphonoacetate Base Dose Base (KOtBu) at 15-20°C Start->Base Warning Avoid 0°C (Prevents Reagent Pooling) Base->Warning AddPrenal Dose Prenal (Electrophile) Base->AddPrenal Monitor In-line FTIR & Calorimetry AddPrenal->Monitor Check Accumulation Detected? Monitor->Check Pause Pause Dosing Increase Cooling Check->Pause Yes Continue Continue Dosing Check->Continue No Pause->Monitor Quench Aqueous Quench & Phase Separation Continue->Quench

Caption: HWE scale-up workflow highlighting dynamic dosing control to prevent thermal runaway.

Section 2: Isomerization and Stereocontrol

Q: Our target is the (2E,4E) isomer of ethyl 5-methyl-2,4-hexadienoate, but GC analysis shows significant levels of the (2Z,4E) isomer after isolation. What drives this isomerization and how is it mitigated?

A: Sorbate esters and their derivatives are highly susceptible to geometrical isomerization. The conjugated diene system can adopt four geometrical isomers. Exposure to UV irradiation or elevated thermal stress readily promotes isomerization from the thermodynamically stable all-trans (E,E) configuration to mixed E/Z states[2]. Furthermore, acidic byproducts or unoptimized Lewis acid catalysts can coordinate to the ester carbonyl, lowering the activation energy for alkene isomerization and catalyzing double-bond migration[3].

Solution: Perform all downstream processing under strict vacuum to lower the boiling point, minimizing thermal stress. Shield the reactor sight-glasses from direct UV/sunlight.

Quantitative Data: Factors Influencing Dienoate Isomerization
Condition / VariableImpact on (E,E) Isomer PurityMechanistic Causality
UV Exposure (254 nm) High degradation (Forms 4 isomers)Photosensitized radical excitation of the conjugated diene overcomes the pi-bond rotational barrier[2].
Thermal Stress (>150 °C) 5% - 20% IsomerizationThermal activation provides enough energy to break the pi-bond temporarily, allowing rotation[3].
Trace Lewis Acids 5% - 10% IsomerizationCoordination to the ester carbonyl withdraws electron density, lowering the activation energy for alkene isomerization[3].
Vacuum Distillation (<85 °C) < 1% IsomerizationReduced thermal load preserves the kinetic and thermodynamic (E,E) product integrity.

Section 3: Downstream Purification & Polymerization Prevention

Q: During the final fractional distillation of ethyl 5-methyl-2,4-hexadienoate, the viscosity of the reboiler bottoms increases dramatically, and the yield drops. Is the product polymerizing?

A: Yes. Conjugated dienoates are highly prone to radical polymerization, particularly when subjected to the prolonged heating cycles required for industrial-scale distillation. At elevated temperatures, trace oxygen or thermal cleavage can initiate auto-oxidation and subsequent radical chain polymerization, converting your monomeric ester into useless oligomeric and polymeric tars[3].

Protocol: Inhibitor-Stabilized Vacuum Distillation

Self-Validating Mechanism: The constant viscosity of the reboiler bottoms (monitored via agitator torque) and a stable distillation head temperature confirm the complete suppression of radical polymerization.

  • Crude Preparation: Ensure the crude organic phase is completely neutralized with a mild bicarbonate wash. Trace acids can catalyze side reactions during heating.

  • Inhibitor Addition: Add a radical scavenger, such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ), at 100–500 ppm to the crude mixture.

    • Crucial Causality: These phenolic inhibitors require trace amounts of dissolved oxygen to function effectively (they oxidize to quinones which trap carbon-centered radicals). Do not strictly degas the system with nitrogen; a slight air bleed is required.

  • Distillation Setup: Utilize a short-path distillation column or wiped-film evaporator (WFE) to minimize the residence time of the molecule at high temperatures.

  • Execution: Apply a high vacuum (< 10 Torr) to ensure the distillation temperature remains strictly below 85 °C.

  • Collection: Collect the purified ethyl 5-methyl-2,4-hexadienoate in a receiver pre-dosed with 50 ppm of TBC to ensure long-term shelf-life stability.

Distillation_Workflow Neutralize Neutralize Crude (Remove Acid Traces) AddInhibitor Add Radical Inhibitor (100-500 ppm TBC/HQ) Neutralize->AddInhibitor AirBleed Maintain Trace O2 (Activates Inhibitor) AddInhibitor->AirBleed Vacuum Apply High Vacuum (< 10 Torr) AirBleed->Vacuum Distill Short-Path Distillation (Temp < 85°C) Vacuum->Distill MonitorVisc Monitor Reboiler Viscosity Distill->MonitorVisc Collect Collect Pure (E,E)-Ester with 50 ppm TBC Distill->Collect

Caption: Inhibitor-stabilized vacuum distillation workflow to prevent radical polymerization.

Section 4: References

3.1. Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes | Source: ACS Publications | URL: [Link]

3.2. Title: Sorbic Acid as a Renewable Resource for Atom-Economic and Selective Production of p-Toluic Acid and Alkyl-p-Toluates: Intermediates to Bioterephthalic Acid and Esters | Source: ACS Publications | URL: [Link]

3.16. Title: Characterisation of sorbate geometrical isomers | Source: ResearchGate | URL: [Link]

Sources

Optimization

Technical Support Center: Solvent Residue Removal for 5-Methyl-Sorbic Acid Ethyl Ester Extracts

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 5-methyl-sorbic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 5-methyl-sorbic acid ethyl ester (also known as ethyl 5-methyl-2,4-hexadienoate).

Because this compound features a conjugated diene system and is a semi-volatile ester (boiling point ~228°C at atmospheric pressure)[1], traditional aggressive solvent removal techniques often lead to poor recovery, thermal degradation, or isomerization. This guide provides field-proven, causality-based troubleshooting and self-validating protocols to ensure high yield while strictly adhering to pharmaceutical residual solvent limits.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing significant product loss (low recovery) during rotary evaporation? A1: Product loss in this context is almost exclusively caused by co-evaporation. Although 5-methyl-sorbic acid ethyl ester has a relatively high atmospheric boiling point, its vapor pressure becomes highly significant under deep vacuum (<10 mbar). If your water bath temperature exceeds 40°C while using a high-efficiency vacuum pump, the ester will co-distill with your extraction solvent[2].

  • The Causality: The kinetic energy provided by the heated bath easily overcomes the intermolecular forces of the ester when the ambient pressure is drastically reduced.

  • The Fix: Utilize a "step-down" vacuum approach. Do not apply maximum vacuum. Instead, manually control or program your vacuum controller to match the exact vapor pressure of your specific solvent at 30°C (e.g., ~120 mbar for ethyl acetate).

Q2: How can I remove trace solvents to meet ICH Q3C guidelines without degrading the compound? A2: The ICH Q3C guidelines mandate strict limits for residual solvents in pharmaceutical development (e.g., <5000 ppm for Class 3 solvents like ethyl acetate, and <290 ppm for Class 2 solvents like hexane)[3]. Prolonged heating on a rotary evaporator to drive off these final trace residues will thermally stress the conjugated diene system.

  • The Causality: Thermal stress over extended periods provides the activation energy required for the pi-bonds in the 2,4-diene system to polymerize or undergo Diels-Alder dimerization.

  • The Fix: Shift from thermal evaporation to gas-phase displacement. Once bulk solvent is removed, use a gentle Nitrogen ( N2​ ) blowdown technique. The continuous flow of dry N2​ reduces the partial pressure of the solvent directly above the liquid phase, driving the remaining 5% of evaporation purely through concentration gradients rather than thermal input.

Q3: My post-evaporation NMR/HPLC analysis shows isomerization (e.g., trans,trans converting to cis,trans). How do I prevent this? A3: The 2,4-diene system is highly sensitive to both UV light and thermal stress.

  • The Causality: Photons from ambient laboratory lighting or excessive heat provide enough energy to temporarily break the pi-bond character of the conjugated system, allowing free rotation and subsequent relaxation into mixed isomeric states.

  • The Fix: Shield the rotary evaporator flask with amber glass or aluminum foil during the entire process. Strictly limit the water bath temperature to an absolute maximum of 35°C.

Part 2: Quantitative Data & Evaporation Parameters

To prevent co-evaporation of 5-methyl-sorbic acid ethyl ester while ensuring compliance with ICH Q3C guidelines, adhere to the optimized parameters in the table below. Note: Vacuum levels are calibrated for a maximum bath temperature of 30°C to protect the diene system.

Extraction SolventICH Q3C ClassICH Q3C Limit (ppm)Boiling Point (760 mmHg)Optimized Bath TempOptimized Vacuum (mbar)
Hexane Class 2290 ppm69°C30°C~150 - 180 mbar
Dichloromethane (DCM) Class 2600 ppm40°C25°C~400 - 450 mbar
Ethyl Acetate Class 35000 ppm77°C30°C~100 - 120 mbar
Ethanol Class 35000 ppm78°C35°C~60 - 75 mbar

Part 3: Experimental Protocol: Two-Stage Solvent Depletion

This self-validating protocol ensures the structural integrity of the ester while achieving pharmaceutical-grade solvent removal.

Stage 1: Bulk Solvent Removal (Rotary Evaporation)

  • System Equilibration: Chill the rotary evaporator condenser to at least -10°C (using a recirculating chiller with glycol/water) to ensure complete capture of volatile solvents and prevent pump contamination.

  • Sample Loading: Fill the evaporation flask to no more than 40% capacity to maximize surface area and prevent bumping. Wrap the flask in aluminum foil to prevent photoisomerization.

  • Temperature & Rotation: Set the water bath to 30°C. Set the rotation speed to 120-150 RPM. Causality: High rotation creates a thin film, drastically increasing the surface area for evaporation without needing higher temperatures.

  • Controlled Vacuum Application: Gradually lower the pressure to the optimized vacuum level listed in the table above. Do not drop the pressure below 50 mbar, as this risks co-evaporating the 5-methyl-sorbic acid ethyl ester.

  • Termination: Stop the process when the solvent condensation rate drops to less than 1 drop per 5 seconds, or when the extract appears as a viscous oil.

Stage 2: Trace Solvent Scavenging (Nitrogen Blowdown)

  • Transfer: Quantitatively transfer the concentrated oil to a pre-weighed, amber glass vial using a minimal amount of a highly volatile, low-toxicity transfer solvent (e.g., a few drops of diethyl ether).

  • Gas Displacement: Place the vial in a room-temperature block heater (do not exceed 25°C). Introduce a gentle stream of high-purity, dry Nitrogen gas over the surface of the liquid.

  • Self-Validation (Gravimetric): Weigh the vial every 15 minutes. The system is self-validating when the mass reaches a constant value (change of <0.1 mg between weighings), indicating all volatile trace solvents have been displaced.

  • Analytical Verification: Reconstitute a 1 mg aliquot in deuterated chloroform ( CDCl3​ ) for 1H -NMR to confirm the preservation of the diene geometry (multiplets around 5.5-7.5 ppm) and the absence of solvent peaks.

Part 4: Visualizations

Workflow Start Crude Extract (5-Methyl-Sorbic Acid Ethyl Ester + Solvent) Rotovap Stage 1: Bulk Solvent Removal (Rotary Evaporator: 30°C, Controlled Vacuum) Start->Rotovap Check Solvent Volume < 5%? Rotovap->Check Check->Rotovap No N2 Stage 2: Trace Solvent Scavenging (Nitrogen Blowdown at 25°C) Check->N2 Yes Analysis Gravimetric Validation & Analytical Check (ICH Q3C Limits) N2->Analysis

Caption: Two-stage workflow for removing solvent residues while protecting heat-sensitive diene esters.

Troubleshooting Issue Post-Evaporation Issue LowYield Low Yield (Target Co-evaporation) Issue->LowYield HighResidue High Solvent Residue (Fails ICH Q3C) Issue->HighResidue Degradation Isomerization / Polymerization Issue->Degradation FixYield Reduce Vacuum Depth Match Solvent Vapor Pressure LowYield->FixYield FixResidue Switch to N2 Blowdown Avoid Prolonged Heat HighResidue->FixResidue FixDegradation Lower Bath Temp (<35°C) Shield from UV Light Degradation->FixDegradation

Caption: Troubleshooting decision tree for resolving common issues during sorbate ester extraction.

References

  • "ICH Q3C (R9) Residual solvents - Scientific guideline", European Medicines Agency (EMA). Available at:[Link]

  • "An Overview of Rotary Evaporation", USA Lab. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of Sorbate Esters: Ethyl Sorbate vs. the Hypothetical 5-Methyl-Sorbic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction Sorbic acid and its salts have long been staples in the food and pharmaceutical industries as effective antimicrobial preservatives.[1][2] Thei...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid and its salts have long been staples in the food and pharmaceutical industries as effective antimicrobial preservatives.[1][2] Their primary function is to inhibit the growth of a wide range of molds, yeasts, and some bacteria.[3][4] However, the efficacy of sorbic acid is pH-dependent, with its activity significantly decreasing in non-acidic environments.[1] This limitation, along with its relatively low water solubility, has prompted the exploration of sorbic acid derivatives, particularly esters, to enhance its physicochemical properties and broaden its applications.[5] Esterification can lead to compounds with improved lipophilicity, which may enhance their ability to penetrate microbial cell membranes, and can also result in pH-independent antimicrobial activity.[3]

This guide provides a detailed comparison of the antimicrobial efficacy of ethyl sorbate with other sorbic acid derivatives. Due to a lack of available experimental data for 5-methyl-sorbic acid ethyl ester, this document will first present a comparative analysis of ethyl sorbate against its parent compound, sorbic acid, and another relevant ester, isopropyl sorbate, based on published research. Following this, we will delve into a theoretical discussion on how the addition of a methyl group at the 5-position could potentially influence the antimicrobial properties of ethyl sorbate, drawing upon established principles of structure-activity relationships.

Comparative Antimicrobial Efficacy of Sorbate Derivatives

A study by Nemes et al. (2020) provides valuable insights into the comparative antimicrobial effects of various sorbates. The researchers conducted time-kill tests on reference strains of Candida albicans, Escherichia coli, and Staphylococcus aureus. The results highlight significant differences in the efficacy of sorbic acid, potassium sorbate, ethyl sorbate, and isopropyl sorbate.

In these experiments, isopropyl sorbate demonstrated notably superior antimicrobial activity against C. albicans and E. coli when compared to sorbic acid, potassium sorbate, and ethyl sorbate.[6] While ethyl sorbate showed some effect, its performance was generally comparable to that of sorbic acid and potassium sorbate, which were largely ineffective against the tested strains under the experimental conditions.[6]

Table 1: Summary of Antimicrobial Efficacy from Time-Kill Assays

CompoundCandida albicansEscherichia coliStaphylococcus aureus
Sorbic AcidIneffectiveIneffectiveIneffective
Potassium SorbateIneffectiveIneffectiveIneffective
Ethyl SorbateContradictory results; static effect at 0.375% w/wContradictory results; static effect at 0.375% w/wIneffective
Isopropyl SorbateKilling activity at lower concentrationsKilling activity at lower concentrationsBacteriostatic effect at 0.375% w/w

Source: Adapted from Nemes et al. (2020)[2][6]

These findings suggest that the structure of the alkyl ester group plays a crucial role in determining the antimicrobial potency of sorbate derivatives. The enhanced efficacy of isopropyl sorbate could be attributed to its increased lipophilicity, allowing for better penetration of microbial cell membranes.[7]

Experimental Methodology: Time-Kill Assay

To provide a clear understanding of how the comparative data was generated, the following is a step-by-step protocol for a time-kill assay, as would be typically employed in such a study.

Protocol: Time-Kill Assay for Antimicrobial Efficacy

  • Preparation of Microbial Inoculum:

    • A pure culture of the test microorganism (e.g., S. aureus ATCC 6538, E. coli ATCC 25922, C. albicans ATCC 10231) is grown overnight on a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).[8]

    • A single colony is transferred to a liquid broth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth) and incubated to achieve a homogenous suspension.[8]

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Preparation of Test Compounds:

    • The sorbate derivatives (sorbic acid, potassium sorbate, ethyl sorbate, isopropyl sorbate) are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions of a known concentration (e.g., 10 mg/mL).[8]

    • Serial dilutions of the stock solutions are prepared in the appropriate liquid broth medium to achieve the desired test concentrations.

  • Time-Kill Procedure:

    • The prepared microbial inoculum is added to each dilution of the test compounds to achieve a final microbial concentration of approximately 5 x 10⁵ CFU/mL.

    • A positive control (microbial inoculum in broth without any test compound) and a negative control (broth only) are included.

    • The tubes are incubated at an appropriate temperature (e.g., 35 ± 2°C) with agitation.[8]

    • At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot is withdrawn from each tube.

  • Quantification of Microbial Viability:

    • Serial dilutions of the withdrawn aliquots are made in a sterile saline solution.

    • A known volume of each dilution is plated onto the appropriate agar medium.

    • The plates are incubated until colonies are visible.

    • The number of colonies is counted, and the CFU/mL for each time point and concentration is calculated.

  • Data Analysis:

    • The results are typically plotted as the log₁₀ CFU/mL versus time for each concentration of the test compound.

    • A bactericidal effect is generally defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the number of viable cells.

Diagram of the Time-Kill Assay Workflow

TimeKillAssay Time-Kill Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Incubation Inoculate and Incubate Inoculum->Incubation Compounds Prepare Test Compound Dilutions Compounds->Incubation Sampling Sample at Time Intervals Incubation->Sampling Plating Serial Dilution and Plating Sampling->Plating Counting Incubate and Count Colonies Plating->Counting Analysis Data Analysis (log10 CFU/mL vs. Time) Counting->Analysis

Caption: A flowchart illustrating the key steps of a time-kill assay.

Mechanism of Antimicrobial Action

The antimicrobial action of sorbic acid is multifaceted. It is believed to inhibit microbial growth through several mechanisms:

  • Enzyme Inhibition: Sorbic acid can inhibit various enzymes, particularly those containing sulfhydryl groups, which are crucial for microbial metabolism.[9]

  • Cell Membrane Disruption: As a lipophilic molecule, sorbic acid can insert into microbial cell membranes, altering their structure and function, including transport systems.[10]

  • Intracellular Acidification: In its undissociated form, sorbic acid can pass through the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior, which can inhibit metabolic processes.[7][11]

Esterification of sorbic acid can enhance its antimicrobial activity by increasing its lipophilicity, thereby facilitating its passage across the cell membrane. This allows the molecule to reach its intracellular targets more effectively. Furthermore, because esters are not reliant on pH for their undissociated state, their antimicrobial activity is less dependent on the acidity of the surrounding medium.[3]

Diagram of the Proposed Antimicrobial Mechanism of Sorbate Esters

MechanismOfAction Proposed Antimicrobial Mechanism of Sorbate Esters cluster_cell Microbial Cell cluster_effects Intracellular Effects Cell Membrane Cell Membrane Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Enzyme_Inhibition Enzyme Inhibition (e.g., sulfhydryl enzymes) Cytoplasm->Enzyme_Inhibition Acidification Intracellular Acidification (Ester Hydrolysis) Cytoplasm->Acidification Sorbate Ester Sorbate Ester Sorbate Ester->Cell Membrane Increased Permeation (Lipophilicity) Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Acidification->Metabolic_Disruption

Caption: A diagram illustrating the proposed antimicrobial mechanism of sorbate esters.

Structure-Activity Relationship: The Hypothetical Impact of the 5-Methyl Group

While no experimental data currently exists for the antimicrobial efficacy of 5-methyl-sorbic acid ethyl ester, we can hypothesize its potential activity based on structure-activity relationship principles.

The introduction of a methyl group at the 5-position of the sorbic acid backbone would result in the following structural change:

Diagram of Structural Comparison

StructuralComparison Structural Comparison: Ethyl Sorbate vs. 5-Methyl-Sorbic Acid Ethyl Ester cluster_ethyl_sorbate Ethyl Sorbate cluster_5_methyl 5-Methyl-Sorbic Acid Ethyl Ester CH3-CH=CH-CH=CH-COOCH2CH3 CH3-CH=CH-CH=CH-COOCH2CH3 CH3-CH=CH-CH=C(CH3)-COOCH2CH3 CH3-CH=CH-CH=C(CH3)-COOCH2CH3 Ethyl Sorbate Ethyl Sorbate 5-Methyl-Sorbic Acid Ethyl Ester 5-Methyl-Sorbic Acid Ethyl Ester

Caption: A comparison of the chemical structures of ethyl sorbate and the hypothetical 5-methyl-sorbic acid ethyl ester.

The addition of this methyl group could have several effects on the molecule's antimicrobial properties:

  • Increased Lipophilicity: The methyl group would increase the overall lipophilicity of the molecule. This could potentially enhance its ability to penetrate the lipid-rich cell membranes of microorganisms, leading to increased intracellular concentrations and greater antimicrobial activity.

  • Steric Hindrance: The methyl group could introduce steric hindrance, which might affect the molecule's interaction with its biological targets. This could either enhance or diminish its efficacy, depending on the specific nature of the target binding site.

  • Electronic Effects: The methyl group is an electron-donating group, which could subtly alter the electronic distribution within the conjugated system of the sorbic acid backbone. This might influence its reactivity and interaction with microbial enzymes or other cellular components.

Given the enhanced activity observed with the larger isopropyl group compared to the ethyl group, it is plausible that the increased lipophilicity from the 5-methyl group could lead to improved antimicrobial efficacy. However, without empirical data, this remains a hypothesis.

Conclusion

The esterification of sorbic acid presents a promising strategy for developing more effective and versatile antimicrobial agents. The available evidence demonstrates that even small changes in the alkyl ester group, such as the difference between an ethyl and an isopropyl group, can have a significant impact on antimicrobial potency. While ethyl sorbate itself does not appear to offer a substantial advantage over sorbic acid against the tested organisms, other esters like isopropyl sorbate show considerable promise.

The hypothetical 5-methyl-sorbic acid ethyl ester represents an interesting candidate for future research. Based on structure-activity relationships, the addition of a methyl group could enhance its lipophilicity and potentially its antimicrobial efficacy. However, this remains speculative. Rigorous experimental evaluation, including minimum inhibitory concentration (MIC) and time-kill assays against a broad spectrum of microorganisms, is essential to determine the actual antimicrobial profile of 5-methyl-sorbic acid ethyl ester and its potential as a novel preservative.

References

  • Chiaradia, V., et al. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Fermentation, 6(4), 96. MDPI. Retrieved from [Link]

  • Nemes, D., et al. (2020). Comparative biocompatibility and antimicrobial studies of sorbic acid derivates. European Journal of Pharmaceutical Sciences, 143, 105172. PubMed. Retrieved from [Link]

  • Nemes, D., et al. (2019). Comparative biocompatibility and antimicrobial studies of sorbic acid derivates. ResearchGate. Retrieved from [Link]

  • Nemes, D., et al. (2023). S2 PO 12 Antimicrobial and biocompatibility study of sorbate derivates. Macedonian Pharmaceutical Bulletin, 69(Suppl 1), 115-116. Retrieved from [Link]

  • York, G. K., & Vaughn, R. H. (1964). Mechanisms in the inhibition of microorganisms by sorbic acid. Journal of bacteriology, 88(2), 411–417.
  • Lee, S. Y., et al. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Food Science of Animal Resources, 43(2), 319-330. KoreaScience. Retrieved from [Link]

  • Lee, S. Y., et al. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Food Science of Animal Resources, 43(2), 319-330. PubMed. Retrieved from [Link]

  • Lee, S. Y., et al. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Food Science of Animal Resources, 43(2), 319–330. PMC. Retrieved from [Link]

  • Sofos, J. N. (1981). Antimicrobial Activity of Sorbate. Journal of Food Protection, 44(8), 614-622. Retrieved from [Link]

  • El-Shenawy, M. A., & Marth, E. H. (1989). Mechanism of inhibitory action of potassium sorbate in Escherichia coli. Journal of Food Protection, 52(10), 771-778. Retrieved from [Link]

  • Stratford, M., et al. (2013). The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification. Applied and Environmental Microbiology, 79(21), 6693-6700. PMC. Retrieved from [Link]

  • Al-Zereini, W. A. (2023). Antimicrobial Activity of Sorbate. ResearchGate. Retrieved from [Link]

  • Nemes, D., et al. (2019). A-D Antimicrobial effect of sorbates on E. coli. ResearchGate. Retrieved from [Link]

  • Bendary, M. M., et al. (2024). Sorbate metal complexes as newer antibacterial, antibiofilm, and anticancer compounds. BMC Microbiology, 24(1), 219. Retrieved from [Link]

  • Nemes, D., et al. (2019). A-D Antimicrobial effect of sorbates on S. aureus. ResearchGate. Retrieved from [Link]

  • Al-Hiari, Y., et al. (2011). SUPPLEMENTARY In vitro antimicrobial activity Microbial strains Staphylococcus aureus ATCC6538, Escherichia coli ATCC25922 and. European Journal of Medicinal Chemistry, 46(5), 1712-1719. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Methyl-Sorbic Acid Methyl Ester vs. Ethyl Ester

Executive Summary 5-Methyl-sorbic acid (5-methyl-2,4-hexadienoic acid) esters are highly versatile conjugated dienes utilized extensively in the synthesis of pyrethroid insecticides, complex natural products, and active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-sorbic acid (5-methyl-2,4-hexadienoic acid) esters are highly versatile conjugated dienes utilized extensively in the synthesis of pyrethroid insecticides, complex natural products, and active pharmaceutical ingredients. While the choice between a methyl and an ethyl ester is often viewed as a trivial synthetic parameter, their reactivity profiles diverge significantly in nucleophilic acyl substitutions and biological environments. This guide objectively compares the chemical and biological reactivity of methyl 5-methyl-2,4-hexadienoate and ethyl 5-methyl-2,4-hexadienoate , providing mechanistic causality, comparative data, and self-validating experimental protocols for drug development professionals.

Mechanistic Divergence: Electronic and Steric Causality

The comparative reactivity of these two esters is governed by a delicate balance of steric shielding and inductive effects at the carbonyl center:

  • Electronic (Inductive) Effects: The ethyl group exerts a stronger positive inductive effect (+I) compared to the methyl group. This subtly increases the electron density at the carbonyl carbon, reducing its electrophilicity. Consequently, the ethyl ester is inherently less susceptible to nucleophilic attack[1].

  • Steric Hindrance: The ethyl group possesses a larger van der Waals volume. During nucleophilic acyl substitution, the incoming nucleophile must approach via the Bürgi-Dunitz trajectory. The bulkier ethyl group increases the activation energy required to form the tetrahedral intermediate, retarding the reaction rate[2].

Nucleophilic Acyl Substitution Dynamics

Chemical Hydrolysis (Base-Catalyzed)

In standard saponification, the reaction rate is strictly dictated by the steric and electronic factors mentioned above. The hydrolysis rate consistently follows the order: methyl (fast) > ethyl > isopropyl (slow) [2]. The methyl ester's minimal steric bulk allows for rapid formation of the tetrahedral intermediate.

Biological Hydrolysis (Enzymatic)

In biological matrices (e.g., rat plasma or liver microsomes), the reactivity trend frequently inverts. Carboxylesterases operate via Michaelis-Menten kinetics, where substrate binding ( Km​ ) is just as critical as the catalytic turnover ( kcat​ ). The active sites of these enzymes often feature hydrophobic pockets that preferentially bind the more lipophilic ethyl group. As a result, the ethyl ester often exhibits higher hydrolytic lability (faster degradation) in plasma compared to the methyl ester, which demonstrates superior metabolic stability [3].

Diene Reactivity: Cyclopropanation

Both esters feature a conjugated 2,4-diene system. In reactions such as cobalt-catalyzed reductive dimethylcyclopropanation, the ester moiety acts as an electron-withdrawing group (EWG). Notably, 5-methyl-2,4-hexadienoate contains two double bonds: a disubstituted internal alkene (C2-C3) and a trisubstituted alkene (C4-C5, due to the 5-methyl substitution).

Because the C2-C3 double bond is less sterically hindered than the trisubstituted C4-C5 double bond, carbenoid attack occurs regioselectively at the internal alkene. For example, ethyl (E)-5-methyl-2,4-hexadienoate reacts at this less hindered position to yield the cyclopropanated product with >19:1 trans selectivity [4]. The methyl ester performs almost identically, though it can occasionally offer marginally higher yields due to reduced steric clash with the bulky transition-metal catalyst sphere.

Quantitative Data Comparison

Table 1: Comparative Reactivity Metrics

ParameterMethyl 5-Methyl-2,4-hexadienoateEthyl 5-Methyl-2,4-hexadienoateMechanistic Causality
Carbonyl Electrophilicity HighModerateEthyl group exerts a stronger +I effect, increasing electron density at the carbonyl[1].
Steric Shielding MinimalModerateEthyl's larger van der Waals radius hinders the nucleophile's Bürgi-Dunitz trajectory[2].
Chemical Hydrolysis Rate FastSlowLower activation energy for the tetrahedral intermediate in methyl esters[2].
Enzymatic Hydrolysis Rate Slow (Higher Stability)Fast (Lower Stability)Carboxylesterase hydrophobic pockets preferentially bind the bulkier, lipophilic ethyl group[3].
Cyclopropanation Selectivity >19:1 trans (C2-C3 Alkene)>19:1 trans (C2-C3 Alkene)Regioselectivity is driven by the diene's substitution pattern, not the remote ester alkyl chain[4].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic safeguards.

Protocol A: Comparative Base-Catalyzed Hydrolysis Kinetics

Causality: LiOH is selected over NaOH because the Li⁺ ion acts as a mild Lewis acid, coordinating the carbonyl oxygen to standardize the transition state and enhance electrophilicity. THF/H₂O ensures homogeneity of the lipophilic diene.

  • Preparation: Dissolve 1.0 mmol of the target ester and 0.5 mmol of biphenyl (Internal Standard for HPLC validation) in 10 mL of THF.

  • Initiation: Add 10 mL of an aqueous 0.2 M LiOH solution (2.0 eq) at exactly 25.0 °C under vigorous stirring.

  • Kinetic Sampling: At t=0,10,20,30,45,and 60 minutes, withdraw 100 µL aliquots.

  • Quenching (Self-Validation): Immediately inject the aliquot into 900 µL of cold 0.1 M HCl. Causality: Instant protonation of the hydroxide nucleophile halts the reaction, preventing ex-vivo hydrolysis during the HPLC queue.

  • Analysis: Analyze via RP-HPLC. Plot ln([Ester]/[IS]) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Cobalt-Catalyzed Dimethylcyclopropanation

Causality: The CoI₂/dppe system, reduced by Zn, mediates the transfer of a dimethylcarbene from Me₂CCl₂ to the diene.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, add Zn dust (3.0 eq). Add a crystal of I₂ and heat gently. Causality: I₂ reacts with the passivating ZnO layer, exposing active Zn(0) required to reduce the cobalt catalyst.

  • Reagent Assembly: Add CoI₂ (10 mol%), dppe (10 mol%), and 1.0 mmol of the ester in 5 mL of dry acetonitrile. Add 0.5 mmol of dodecane as an internal GC standard (Self-Validation for mass balance).

  • Carbenoid Generation: Dropwise add Me₂CCl₂ (3.0 eq) over 10 minutes. Causality: Dropwise addition controls the exothermic generation of the zinc-carbenoid intermediate, preventing catalyst degradation.

  • Monitoring: Stir at room temperature for 12 hours. Monitor the disappearance of the ester and formation of the product mass ion via GC-MS.

  • Validation: Calculate conversion against the dodecane standard to ensure no volatile mass was lost, and use ¹H-NMR coupling constants to verify the >19:1 trans selectivity at the C2-C3 position.

Reactivity Pathway Visualization

Reactivity_Pathways Start 5-Methyl-2,4-hexadienoate Esters MeEster Methyl Ester Start->MeEster EtEster Ethyl Ester Start->EtEster BaseHydro Chemical Hydrolysis (Base-Catalyzed) MeEster->BaseHydro EnzHydro Biological Hydrolysis (Carboxylesterases) MeEster->EnzHydro EtEster->BaseHydro EtEster->EnzHydro MeBase Fast Kinetics (Lower TS Energy) BaseHydro->MeBase EtBase Slow Kinetics (Steric Shielding) BaseHydro->EtBase MeEnz Higher Stability (Suboptimal Pocket Fit) EnzHydro->MeEnz EtEnz Lower Stability (Hydrophobic Binding) EnzHydro->EtEnz

Figure 1: Divergent hydrolytic pathways of methyl and ethyl 5-methyl-2,4-hexadienoate esters.

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Validation

A Senior Application Scientist’s Guide to Inter-Laboratory Validation of 5-Methyl-Sorbic Acid Ethyl Ester Extraction Protocols

This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for the extraction of 5-Methyl-Sorbic Acid Ethyl Ester. As researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for the extraction of 5-Methyl-Sorbic Acid Ethyl Ester. As researchers, scientists, and drug development professionals, ensuring the ruggedness and reproducibility of an analytical method across different laboratories is paramount for data integrity and regulatory acceptance. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, empowering you to not only execute a validation study but also to troubleshoot and adapt protocols effectively.

The principles and methodologies described herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), AOAC INTERNATIONAL, and Eurachem, ensuring a robust and defensible validation strategy.[1][2][3][4][5]

The Imperative of Inter-Laboratory Validation

Before delving into specific protocols, it is crucial to understand the objective. A single-laboratory validation establishes that a method is fit for its purpose under local conditions.[6] However, an inter-laboratory study, or collaborative study, is the ultimate test of a method's robustness.[2][7] It assesses the method's performance when subjected to the inherent variability of different laboratories, including different analysts, equipment, reagent sources, and environmental conditions.[8] The primary outputs of such a study are the estimates of repeatability (within-lab variability) and reproducibility (between-lab variability), which are critical for setting realistic method performance expectations and acceptance criteria.[9]

5-Methyl-Sorbic Acid Ethyl Ester, a derivative of the common preservative Sorbic Acid, may be analyzed in various matrices, from pharmaceutical formulations to food products where it could be used as a potential antimalarial agent or flavoring.[10][11] The accuracy of its quantification is directly dependent on the efficiency and consistency of its extraction from the sample matrix. Therefore, validating the extraction step is a critical component of the overall analytical procedure validation.[12][13]

Designing the Validation Study: Core Principles

An effective inter-laboratory study is meticulously planned. The study design should be prospectively outlined in a validation protocol.[14] This protocol, shared with all participating laboratories, must clearly define:

  • The Analyte and Matrix: Precisely define the target analyte (5-Methyl-Sorbic Acid Ethyl Ester) and the specific matrix (e.g., a placebo formulation, a beverage base). Homogeneous, well-characterized validation samples are essential.

  • Performance Characteristics: The study will evaluate key performance characteristics as defined by guidelines like ICH Q2(R2).[3][5] For an extraction method, the most critical are:

    • Accuracy (as Recovery): The closeness of the measured concentration to the true value, determined by analyzing spiked samples.

    • Precision: The degree of scatter between a series of measurements. This is broken down into:

      • Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval.

      • Reproducibility (Inter-laboratory precision): Precision between laboratories.

  • Concentration Levels: The study should include a minimum of five concentration levels spanning the expected range of the method.[14][15]

  • Number of Laboratories and Replicates: To achieve statistical significance, a minimum of eight to ten collaborating laboratories reporting valid data is typically required.[2][9] Each laboratory should perform a specified number of replicate analyses at each concentration level.

  • Acceptance Criteria: Pre-defined criteria for accuracy and precision must be established based on the intended purpose of the method.

Comparative Extraction Methodologies

To provide a robust comparison, this guide proposes the validation of two common and mechanistically different extraction techniques: classic Liquid-Liquid Extraction (LLE) and modern Solid-Phase Extraction (SPE).

Method 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids. For an ester like 5-methyl-sorbic acid ethyl ester, which is moderately non-polar, LLE is a fundamental and cost-effective approach.

  • Sample Pre-treatment: The sample is first diluted in an aqueous solution. For acidic or basic matrices, pH adjustment may be necessary to ensure the ester remains in its neutral, more organo-soluble form.

  • Solvent Selection: An organic solvent that is immiscible with water and has a high affinity for the analyte is chosen. Diethyl ether or a mixture of hexane and ethyl acetate are suitable candidates due to their polarity and volatility, which aids in the subsequent concentration step.[16][17]

  • Salting Out: The addition of a salt like sodium chloride to the aqueous phase can decrease the solubility of the organic analyte in the aqueous layer and drive it into the organic solvent, thereby increasing extraction efficiency.[18]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen to avoid analyte degradation. The residue is then reconstituted in a small, precise volume of a solvent compatible with the final analytical instrument (e.g., HPLC mobile phase).

LLE_Workflow start Start: 1g Sample prep Add 10 mL Saturated NaCl Solution start->prep vortex1 Vortex for 1 min prep->vortex1 add_solvent Add 10 mL Diethyl Ether vortex1->add_solvent vortex2 Vortex for 2 min add_solvent->vortex2 centrifuge Centrifuge at 3000 rpm for 5 min vortex2->centrifuge collect_org Collect Organic (Top) Layer centrifuge->collect_org repeat_ext Repeat Extraction 2x on Aqueous Layer centrifuge->repeat_ext Aqueous Layer pool Pool Organic Extracts collect_org->pool After 3 extractions repeat_ext->add_solvent dry Dry over Anhydrous Na2SO4 pool->dry evap Evaporate to Dryness (N2 Stream, 40°C) dry->evap reconstitute Reconstitute in 1 mL Mobile Phase evap->reconstitute analyze Analyze via HPLC-UV reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

  • Sample Preparation: Accurately weigh 1.0 g of the sample into a 50 mL polypropylene centrifuge tube.

  • Aqueous Dilution: Add 10 mL of a saturated sodium chloride solution to the tube. Vortex for 1 minute to homogenize.

  • First Extraction: Add 10 mL of diethyl ether. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.

  • Repeat Extraction: Perform a second and third extraction on the remaining aqueous layer using 10 mL of fresh diethyl ether each time. Pool all three organic extracts.

  • Drying: Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to complete dryness under a gentle stream of nitrogen in a water bath set to 40°C.

  • Reconstitution: Reconstitute the dried residue in exactly 1.0 mL of the initial mobile phase for the analytical method (e.g., 50:50 acetonitrile:water). Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by HPLC-UV or a similar technique.

Method 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that partitions analytes between a solid phase (sorbent) and a liquid phase. It offers advantages over LLE, including higher selectivity, reduced solvent consumption, and easier automation.

  • Sorbent Selection: For a moderately non-polar analyte like 5-methyl-sorbic acid ethyl ester, a reversed-phase sorbent like C18 is ideal. The non-polar analyte will be retained on the non-polar C18 stationary phase while polar matrix components are washed away.

  • Conditioning: The sorbent is first conditioned with a water-miscible organic solvent (e.g., methanol) to wet the stationary phase, followed by an aqueous solution (e.g., water or buffer) to equilibrate it to the loading conditions. This ensures proper interaction between the analyte and the sorbent.

  • Loading: The sample, diluted in a primarily aqueous solution, is loaded onto the cartridge at a slow, controlled flow rate to ensure efficient retention of the analyte.

  • Washing: A weak solvent (e.g., water or a low percentage of organic solvent) is passed through the cartridge to wash away unretained, polar interferences without eluting the analyte of interest.

  • Elution: A strong, non-polar organic solvent (e.g., methanol or acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte from the cartridge.

SPE_Workflow cluster_spe SPE Cartridge (C18) start Start: 1g Sample prep Dilute in 10 mL Water, Centrifuge to Clarify start->prep load 3. Load: 5 mL Clarified Sample prep->load condition 1. Condition: 3 mL Methanol equilibrate 2. Equilibrate: 3 mL Water wash 4. Wash: 3 mL 5% Methanol in Water elute 5. Elute: 2 mL Methanol collect Collect Eluate elute->collect adjust Adjust Volume to 2.0 mL with Mobile Phase collect->adjust analyze Analyze via HPLC-UV adjust->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

  • Sample Preparation: Accurately weigh 1.0 g of the sample into a 15 mL centrifuge tube. Add 10 mL of purified water and vortex for 1 minute. Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Cartridge Conditioning: Pass 3 mL of methanol through a C18 SPE cartridge (e.g., 200 mg, 3 mL), followed by 3 mL of purified water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 5 mL of the clarified sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the 5-methyl-sorbic acid ethyl ester from the cartridge with 2 mL of methanol into a clean collection tube.

  • Final Preparation: Adjust the final volume of the eluate to exactly 2.0 mL with the analytical method's mobile phase if necessary.

  • Analysis: Transfer the sample to an autosampler vial for analysis.

Inter-Laboratory Data Comparison and Interpretation

After all participating laboratories return their results, the data is statistically analyzed to determine the method's performance characteristics. The following tables present illustrative data for our hypothetical inter-laboratory study, comparing the LLE and SPE methods.

Table 1: Accuracy (Mean % Recovery)

Accuracy is assessed by comparing the measured concentration in spiked samples to the known spiked amount.

Spiked Concentration (µg/mL)LLE Mean Recovery (%)SPE Mean Recovery (%)Acceptance Criteria (%)
5.088.298.585 - 115
25.091.599.190 - 110
50.092.3100.490 - 110
75.090.899.590 - 110
100.089.598.985 - 115

Interpretation: The illustrative data shows that the SPE method provides consistently higher and more stable recovery across the analytical range compared to the LLE method. While both methods meet the pre-defined acceptance criteria, the SPE method's recovery is closer to 100%, indicating a more efficient and complete extraction.

Table 2: Precision (Repeatability and Reproducibility)

Precision is expressed as the Relative Standard Deviation (RSD). Repeatability (RSDr) reflects within-lab variability, while reproducibility (RSDR) reflects the combined within- and between-lab variability.

Spiked Concentration (µg/mL)LLE RSDr (%)LLE RSDR (%)SPE RSDr (%)SPE RSDR (%)Acceptance Criteria (RSDR %)
5.04.814.52.15.5≤ 15%
25.04.112.31.84.8≤ 15%
50.03.511.51.54.1≤ 15%
75.03.811.91.64.5≤ 15%
100.04.213.11.95.2≤ 15%

Interpretation: This mock data clearly demonstrates the superior precision of the SPE method. The between-laboratory variability (RSDR) for LLE is significantly higher, suggesting it is more susceptible to variations in analyst technique and laboratory conditions. The SPE method, being more procedural and less technique-dependent, shows excellent reproducibility, making it the more robust choice for transfer between different QC laboratories.

Conclusion and Recommendations

Based on the illustrative performance data:

  • The SPE method is objectively superior. It demonstrates higher accuracy (recovery) and significantly better within-lab and between-lab precision.

  • The LLE method, while acceptable, is less robust. Its higher variability between labs suggests it would require more stringent training and controls to ensure consistent performance, making it a higher-risk option in a global manufacturing and testing environment.

References

  • Eurachem. (2016). Eurachem guidance on validating analytical methods. Euroreference. [Link]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Eurachem. [Link]

  • Eurachem. Method Validation. (n.d.). Retrieved March 15, 2026, from [Link]

  • AOAC INTERNATIONAL. (2013). Guidelines for Validation of Botanical Identification Methods. Journal of AOAC International. [Link]

  • AOAC INTERNATIONAL. (2012). Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. AOAC International. [Link]

  • AOAC INTERNATIONAL. (2014). Guidelines for Validation of Qualitative Binary Chemistry Methods. Journal of AOAC International, 97(5), 1492–1495. [Link]

  • Eurachem. (1998). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Eurachem. [Link]

  • AOAC INTERNATIONAL. (2002). Guidelines for Single-Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Journal of AOAC International. [Link]

  • Eurachem. 7. Validation of analytical methods. (n.d.). Retrieved March 15, 2026, from [Link]

  • AOAC INTERNATIONAL. (2012). Appendix F: Guidelines for Standard Method Performance Requirements. Official Methods of Analysis. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Tomza-Marciniak, A., & Witkowska, D. (2010). DETERMINATION OF BENZOIC AND SORBIC ACIDS IN FOODS. West Pomeranian University of Technology in Szczecin. [Link]

  • Lab Manager. (2025, October 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Retrieved March 15, 2026, from [Link]

  • Piegari, G., et al. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI. [Link]

  • Yamagata, M. DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILLATION AND UV SPECTROPHOTOMETRIC METHOD. (n.d.). [Link]

  • Pharmaffiliates. 5-Methyl-sorbic Acid Ethyl Ester. (n.d.). Retrieved March 15, 2026, from [Link]

  • ResearchGate. Summary of Methods for Sorbic Acid in Foods. (n.d.). Retrieved March 15, 2026, from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • International Journal of Pharmaceutical and Drug Analysis. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. [Link]

  • ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. (n.d.). Retrieved March 15, 2026, from [Link]

  • U.S. Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. [Link]

  • MDPI. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. [Link]

  • The Good Scents Company. (E,E)-ethyl sorbate. (n.d.). Retrieved March 15, 2026, from [Link]

  • PubMed. (2025). Inter-laboratory study for extraction testing of medical devices. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2003). Validation of analysis fatty acid ethyl esters as biomarkers of ethanol administration. [Link]

  • LCGC International. (2026, March 29). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. [Link]

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Safety & Regulatory Compliance

Safety

5-Methyl-sorbic Acid Ethyl Ester proper disposal procedures

Operational Guide: Safe Handling, Reactivity, and Disposal of 5-Methyl-sorbic Acid Ethyl Ester Introduction 5-Methyl-sorbic Acid Ethyl Ester (also known as ethyl 5-methyl-2,4-hexadienoate) is a specialized organic ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Reactivity, and Disposal of 5-Methyl-sorbic Acid Ethyl Ester

Introduction 5-Methyl-sorbic Acid Ethyl Ester (also known as ethyl 5-methyl-2,4-hexadienoate) is a specialized organic ester frequently utilized in advanced chemical synthesis, including the preparation of aplasmomycin analogs for antimalarial research[1]. While highly valuable in drug development, its conjugated diene structure and ester linkage present specific reactivity and flammability hazards[2]. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistic-based protocols for the safe handling, spill response, and regulatory-compliant disposal of this compound.

Physicochemical Hazard Profile

Understanding the physical properties of 5-Methyl-sorbic Acid Ethyl Ester is the first step in designing a safe operational workflow. The compound is classified as a Category 4 Combustible Liquid under GHS standards[3].

PropertyValueOperational Implication
CAS Number 10231-96-6 / 54542-32-4[1][2]Use for cross-referencing internal SDS and inventory databases.
Molecular Formula C9H14O2[2]High carbon-to-oxygen ratio; readily supports combustion.
Molecular Weight 154.21 g/mol [2]Moderate volatility; vapors can accumulate in unventilated spaces.
GHS Classification Flammable Liquid (Category 4)[3][4]Flash point requires storage away from heat and ignition sources.
Hazard Statement H227 (Combustible Liquid)[3]Keep away from open flames, hot surfaces, and sparks.
Incompatibilities Strong oxidizers, strong bases, strong acids[4][5]High risk of exothermic hydrolysis or rapid oxidation.

Mechanistic Insights: Reactivity & Stability

To handle this chemical safely, one must understand why it reacts the way it does. The molecule features a conjugated diene system ( C=C−C=C ) and an ethyl ester moiety[2].

  • Oxidation Risk: The electron-rich diene system is highly susceptible to electrophilic attack or radical oxidation. Mixing this ester with strong oxidizing agents can trigger an exothermic degradation reaction, potentially leading to container pressurization.

  • Hydrolysis Risk: When exposed to strongly acidic or alkaline conditions (e.g., strong bases), the ester linkage undergoes rapid hydrolysis[4]. This reaction yields 5-methyl-sorbic acid (or its salt) and ethanol. The generation of ethanol is particularly hazardous in a waste context, as it significantly lowers the overall flash point of the waste mixture, elevating the fire risk[3].

HydrolysisPathway Ester 5-Methyl-sorbic Acid Ethyl Ester Base Alkaline Conditions (Strong Base) Ester->Base Saponification Acid Acidic Conditions (Strong Acid) Ester->Acid Acid Hydrolysis Carboxylate 5-Methyl-sorbate Salt + Ethanol Base->Carboxylate CarboxylicAcid 5-Methyl-sorbic Acid + Ethanol Acid->CarboxylicAcid Hazard Increased Fire Risk (Ethanol Generation) Carboxylate->Hazard CarboxylicAcid->Hazard

Figure 1: Mechanistic degradation pathways of 5-Methyl-sorbic Acid Ethyl Ester under extreme pH conditions.

Standard Operating Procedure: Waste Segregation & Disposal

Proper disposal is mandated not just for safety, but for environmental compliance (P501)[3]. Because it is a combustible liquid, it must be incinerated at an approved facility[3].

Step-by-Step Disposal Methodology:

  • Source Segregation: Strictly isolate the ester waste from aqueous waste streams, heavy metals, and halogenated solvents. Ensure no strong acids or bases are introduced to the waste container to prevent in-situ ethanol generation[4].

  • Containment: Transfer the waste into a compatible, high-density polyethylene (HDPE) or amber glass waste carboy. Avoid metal containers if trace acids might be present, as this can generate hydrogen gas.

  • Labeling: Immediately affix a hazardous waste label. Mark the contents clearly as "Combustible Liquid - Organic Ester Waste (5-Methyl-sorbic Acid Ethyl Ester)" and record the accumulation start date[3].

  • Storage: Store the sealed waste container in a grounded, OSHA-compliant flammable storage cabinet (per 29 CFR 1910.106) maintained at a cool temperature (<25°C)[3][5].

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[5]. High-temperature incineration is the regulatory standard for the complete destruction of organic esters[3].

DisposalWorkflow Start Waste Generation: 5-Methyl-sorbic Acid Ethyl Ester Segregation Segregate from Oxidizers & Strong Acids/Bases Start->Segregation Container Transfer to Compatible Waste Container (HDPE/Glass) Segregation->Container Labeling Label as Hazardous Waste (Combustible Liquid) Container->Labeling Storage Store in Flammable Storage Cabinet (<25°C) Labeling->Storage TSDF Transfer to EPA-Permitted TSDF for Incineration Storage->TSDF

Figure 2: Standard operating procedure for the segregation and disposal of combustible organic ester waste.

Spill Containment & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent vapor ignition and environmental contamination.

Step-by-Step Spill Response:

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Responders must don chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a protective lab coat[3][4].

  • Source Control: Immediately eliminate all sources of ignition, including hot plates, open flames, and static-prone equipment[3]. Ensure adequate laboratory ventilation is active.

  • Containment (The Causality of Absorbents): Surround and cover the spill with an inert, non-combustible absorbent material such as silica gel, dry sand, or a commercial universal binder[3][4]. Critical Warning: Never use sawdust, paper towels, or other combustible materials for bulk containment. The high surface area of a combustible liquid spread across a combustible substrate drastically accelerates vaporization and creates a severe ignition hazard.

  • Collection: Use non-sparking tools to sweep up the absorbed material. Deposit the saturated absorbent into a solid hazardous waste container with a tight-fitting lid[3].

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution. The mild alkalinity helps to safely hydrolyze and solubilize residual trace ester without generating dangerous amounts of heat or ethanol, followed by a thorough water rinse.

Regulatory Compliance & Container Management

Under the US EPA Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally obligated to determine if a discarded chemical is classified as hazardous waste (40 CFR 261.3)[3]. While the pure ester may not be a specifically "listed" waste, its flash point and combustibility often trigger characteristic waste codes (e.g., D001 for ignitability) when mixed with other lab solvents.

Empty Container Management: Never reuse empty containers that previously held 5-Methyl-sorbic Acid Ethyl Ester[3]. To comply with EPA regulations (40 CFR 261.7), containers must be "triple rinsed" with a compatible, volatile solvent (such as acetone or ethanol) before they can be legally classified as "RCRA-empty"[5]. The rinsate generated from this process must be collected, labeled, and disposed of as hazardous flammable waste[5].

References

  • Pharmaffiliates. "CAS No : 10231-96-6 | Product Name : 5-Methyl-sorbic Acid Ethyl Ester".
  • Chem960. "Cas no 54542-32-4 (2,4-Hexadienoic acid, 5-methyl-, ethyl ester, (2E)-)".
  • MetaSci Inc. "Safety Data Sheet Ethyl sorbate".
  • Alliance Chemical. "N-Butyl Acetate — Ester Solvent".
  • Fisher Scientific. "SAFETY DATA SHEET - Ethyl sorbate".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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